MC1742
Description
Properties
IUPAC Name |
N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVDNFTELWRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MC1742 in Sarcoma Stem Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcoma stem cells (SSCs) represent a subpopulation of cells within sarcomas that are responsible for tumor initiation, progression, chemoresistance, and relapse. The development of therapeutic strategies that specifically target SSCs is a critical unmet need in oncology. MC1742 has been identified as a potent histone deacetylase (HDAC) inhibitor with significant anti-cancer stem cell activity. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in sarcoma stem cells, based on its known inhibitory profile and the established roles of the targeted HDACs in sarcoma biology. We will delve into the effects of this compound on key signaling pathways, cellular processes, and provide detailed experimental protocols for investigating its activity.
Introduction to this compound and Histone Deacetylases in Sarcoma Stem Cells
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, including sarcomas, HDACs are often overexpressed and contribute to the silencing of tumor suppressor genes and the activation of oncogenic pathways.
Sarcoma stem cells, like other cancer stem cells, are characterized by their capacity for self-renewal and differentiation, which are processes tightly regulated by epigenetic mechanisms. Dysregulation of HDAC activity is implicated in the maintenance of the stem-like phenotype of SSCs, contributing to their resistance to conventional therapies.
This compound is a potent, broad-spectrum HDAC inhibitor. Its primary mechanism of action is the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This restores the expression of silenced tumor suppressor genes and modulates various signaling pathways, ultimately inducing growth arrest, apoptosis, and differentiation in cancer cells, including sarcoma stem cells[1].
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound against a panel of HDAC enzymes has been quantitatively determined, highlighting its potency and broad-spectrum nature.
| HDAC Isoform | IC50 (μM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
| Table 1: Inhibitory concentrations (IC50) of this compound against various HDAC isoforms. Data sourced from InvivoChem.[1] |
Core Mechanism of Action: Modulation of Key Signaling Pathways
While direct experimental evidence for this compound's effect on specific signaling pathways in sarcoma stem cells is not yet published, its mechanism can be inferred from its potent inhibition of Class I and IIb HDACs, which are known regulators of key stem cell signaling pathways.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for the self-renewal of both normal and cancer stem cells. In sarcoma stem cells, aberrant activation of this pathway is common. HDACs, particularly Class I HDACs (HDAC1, 2, 3, and 8), are known to be corepressors of Wnt target genes. By inhibiting these HDACs, this compound is hypothesized to increase the acetylation of histones at the promoters of Wnt pathway inhibitors (e.g., DKK1, Axin2), leading to their re-expression. This, in turn, would lead to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in stemness and proliferation (e.g., c-Myc, Cyclin D1).
Notch Pathway
The Notch signaling pathway is another critical regulator of stem cell fate, and its aberrant activation is observed in various sarcomas. HDACs are involved in the transcriptional regulation of Notch target genes. Inhibition of HDACs by this compound could lead to the acetylation of histones at the promoters of Notch inhibitors or the acetylation of non-histone proteins involved in the Notch signaling cascade, ultimately downregulating the expression of Notch target genes like HES1 and HEY1, which are critical for maintaining the undifferentiated state of SSCs.
Hedgehog Pathway
The Hedgehog (Hh) signaling pathway is involved in embryonic development and is frequently reactivated in cancer, including sarcomas, where it contributes to the maintenance of cancer stem cells. HDACs, particularly HDAC1 and HDAC6, have been shown to be positive regulators of the Hh pathway. This compound, being a potent inhibitor of both HDAC1 and HDAC6, is expected to suppress Hh signaling. This could occur through the acetylation and subsequent degradation of key pathway components like Gli transcription factors, leading to the downregulation of Hh target genes involved in cell proliferation and survival.
Cellular Effects of this compound on Sarcoma Stem Cells
The modulation of the aforementioned signaling pathways by this compound culminates in several key cellular effects that contribute to its anti-sarcoma stem cell activity.
-
Induction of Apoptosis: By upregulating pro-apoptotic genes (e.g., Bax, Bak) and downregulating anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) through histone hyperacetylation, this compound is expected to induce programmed cell death in sarcoma stem cells.
-
Cell Cycle Arrest: this compound likely causes cell cycle arrest, primarily at the G1/S or G2/M checkpoints, by increasing the expression of cyclin-dependent kinase inhibitors such as p21 and p27.
-
Induction of Differentiation: By altering the epigenetic landscape, this compound can promote the expression of differentiation-associated genes, forcing sarcoma stem cells to exit their self-renewing state and differentiate into more mature, less malignant cell types.
-
Increased Acetylation of H3 and Tubulin: A direct biochemical consequence of this compound activity is the increased acetylation of histone H3, a marker of transcriptionally active chromatin, and α-tubulin, which can affect microtubule stability and cell motility[1].
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the mechanism of action of this compound in sarcoma stem cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
This protocol is for the detection of changes in protein expression and post-translational modifications.
Materials:
-
Sarcoma stem cell line
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-catenin, anti-acetyl-H3, anti-acetyl-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed sarcoma stem cells and treat with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Sarcoma Sphere Formation Assay
This assay assesses the self-renewal capacity of sarcoma stem cells.
Materials:
-
Sarcoma stem cells
-
This compound
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
Trypsin-EDTA
-
PBS
Procedure:
-
Cell Dissociation: Harvest sarcoma stem cells and dissociate into a single-cell suspension using trypsin-EDTA.
-
Cell Seeding: Seed a low density of cells (e.g., 1,000 cells/mL) in serum-free sphere medium in ultra-low attachment plates.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Sphere Counting and Measurement: Count the number of spheres (sarcospheres) per well and measure their diameter using a microscope.
-
Analysis: Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.
Flow Cytometry for Sarcoma Stem Cell Markers and Apoptosis
This protocol allows for the quantification of cell surface markers and apoptosis.
Materials:
-
Sarcoma stem cells
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against SSC markers (e.g., CD133, ALDH)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure for Stem Cell Marker Analysis:
-
Cell Treatment: Treat sarcoma stem cells with this compound as described previously.
-
Cell Harvesting: Harvest cells and wash with FACS buffer.
-
Antibody Staining: Incubate cells with fluorochrome-conjugated antibodies against SSC markers for 30 minutes on ice in the dark.
-
Washing: Wash cells to remove unbound antibodies.
-
Flow Cytometry: Resuspend cells in FACS buffer and analyze on a flow cytometer.
Procedure for Apoptosis Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as above.
-
Annexin V/PI Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a promising therapeutic agent for targeting sarcoma stem cells due to its potent, broad-spectrum HDAC inhibitory activity. Its mechanism of action is likely multifaceted, involving the reactivation of tumor suppressor genes and the modulation of key signaling pathways critical for SSC self-renewal and survival, including the Wnt, Notch, and Hedgehog pathways. The expected cellular outcomes are the induction of apoptosis, cell cycle arrest, and differentiation of sarcoma stem cells. Further preclinical studies are warranted to fully elucidate the specific molecular mechanisms of this compound in various sarcoma subtypes and to guide its clinical development. The experimental protocols provided herein offer a framework for the detailed investigation of its efficacy and mechanism of action.
References
MC1742 HDAC isoform specificity and IC50 values
An In-Depth Technical Guide to MC1742: HDAC Isoform Specificity and IC50 Values
Introduction
This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[3][4][5] By inhibiting these enzymes, this compound effectively increases the acetylation of key proteins like histone H3 and α-tubulin, which can induce growth arrest, apoptosis (programmed cell death), and cellular differentiation.[1][2] This activity makes this compound a compound of significant interest in cancer research, particularly for its effects on cancer stem cells (CSCs) in sarcoma.[1]
This guide provides a comprehensive overview of this compound, focusing on its inhibitory potency against various HDAC isoforms, the experimental methods used to determine this activity, and the signaling pathways involved.
Data Presentation: this compound HDAC Isoform Specificity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has been characterized as a potent inhibitor of Class I and Class IIb HDACs.[6] The tables below summarize the IC50 values for this compound against a panel of HDAC isoforms as reported by different sources. The variations in values may be attributed to different experimental conditions or assay formats.
Table 1: this compound IC50 Values (Source: R&D Systems / Tocris Bioscience)
| HDAC Isoform | IC50 (nM) | HDAC Class |
| HDAC6 | 7 | IIb |
| HDAC3 | 20 | I |
| HDAC10 | 40 | IIb |
| HDAC1 | 100 | I |
| HDAC2 | 110 | I |
| HDAC8 | 610 | I |
Data sourced from R&D Systems and Tocris Bioscience.[6]
Table 2: this compound IC50 Values (Source: MedchemExpress / Adooq Bioscience)
| HDAC Isoform | IC50 (µM) | IC50 (nM) | HDAC Class |
| HDAC6 | 0.007 | 7 | IIb |
| HDAC3 | 0.02 | 20 | I |
| HDAC10 | 0.04 | 40 | IIb |
| HDAC1 | 0.1 | 100 | I |
| HDAC11 | 0.1 | 100 | IV |
| HDAC2 | 0.11 | 110 | I |
| HDAC8 | 0.61 | 610 | I |
Data sourced from MedchemExpress and Adooq Bioscience.[1][2]
Experimental Protocols
The determination of HDAC inhibitor IC50 values typically involves biochemical or cell-based assays that measure the enzymatic activity of specific HDAC isoforms in the presence of varying concentrations of the inhibitor.
General Protocol for Fluorometric HDAC Activity Assay
Fluorometric assays are a common method for quantifying HDAC activity.[7] They utilize a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.
-
Reagent Preparation :
-
HDAC Enzyme : A purified, recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6) is diluted to a working concentration in assay buffer (e.g., Tris-based buffer, pH 8.0, containing NaCl and glycerol).[8]
-
Inhibitor (this compound) : this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final concentrations for testing.[6]
-
Substrate : A fluorogenic substrate, such as an acetylated peptide conjugated to a fluorescent dye like 7-amino-4-methylcoumarin (AMC), is prepared in assay buffer.[7][9]
-
Developer : A developer solution, typically containing a protease like trypsin, is prepared. The developer cleaves the deacetylated substrate to release the fluorescent group.[9]
-
-
Assay Procedure :
-
The HDAC enzyme and the inhibitor (this compound at various concentrations) are pre-incubated in a 96- or 384-well plate for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.[10]
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30-60 minutes).
-
The reaction is stopped by adding the developer solution. This step also initiates the release of the fluorophore from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~355/460 nm for AMC).[7]
-
-
Data Analysis :
-
The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.
-
A dose-response curve is generated, and the IC50 value is calculated as the concentration of this compound that reduces the HDAC enzyme activity by 50%.
-
Below is a workflow diagram illustrating this process.
Signaling Pathways and Mechanism of Action
HDAC inhibitors like this compound exert their effects by altering the acetylation status of a wide range of proteins, which in turn modulates multiple cellular signaling pathways.[5][11] The primary mechanism involves the relaxation of chromatin structure, allowing transcription factors to access DNA and activate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[4]
Key pathways affected include:
-
Cell Cycle Regulation : HDACs are involved in repressing genes that halt the cell cycle, such as p21. Inhibition of HDACs can lead to the expression of these genes, causing cell cycle arrest, often at the G1/S or G2/M transition.[12]
-
Apoptosis Induction : HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can upregulate the expression of pro-apoptotic proteins (e.g., Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).
-
Non-Histone Protein Acetylation : this compound's inhibition of HDAC6 is particularly noteworthy. HDAC6's primary substrate is α-tubulin, a key component of the cytoskeleton. Hyperacetylation of α-tubulin can disrupt microtubule dynamics, affecting cell motility, division, and protein trafficking. Increased acetyl-tubulin is a well-established marker of HDAC6 inhibition.[1][2]
The diagram below illustrates the general mechanism of action for an HDAC inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]
- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
The Biological Activity of MC1742 on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1742 is a potent, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer activity, particularly against sarcoma cancer stem cells (CSCs). By inhibiting a broad range of HDAC isoforms, this compound induces an increase in the acetylation of histone and non-histone proteins, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. This technical guide provides a comprehensive overview of the biological activity of this compound on cancer cell lines, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.
HDAC inhibitors have emerged as a promising class of anti-cancer agents. By preventing the deacetylation of histones, these molecules can restore the expression of silenced tumor suppressor genes, leading to a variety of anti-tumor effects. This compound is a novel hydroxamate-based HDAC inhibitor with potent activity against multiple HDAC isoforms.[1][2][3] This document synthesizes the current knowledge on the biological effects of this compound on cancer cell lines, with a focus on sarcoma CSCs.
Quantitative Data Summary
HDAC Inhibitory Activity
This compound has been shown to be a potent inhibitor of several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of recombinant human HDAC enzymes are presented in Table 1.[1][2][3]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 100 |
| HDAC2 | 110 |
| HDAC3 | 20 |
| HDAC6 | 7 |
| HDAC8 | 610 |
| HDAC10 | 40 |
| HDAC11 | 100 |
| Table 1: Inhibitory Activity of this compound against HDAC Isoforms. The IC50 values demonstrate the potent and broad-spectrum inhibitory activity of this compound.[1][2][3] |
Anti-proliferative Activity on Cancer Cell Lines
(Note: A comprehensive table of IC50 values for this compound against various cancer cell lines would be included here if the data were publicly available.)
Induction of Apoptosis in Sarcoma Cancer Stem Cells
This compound has been observed to induce apoptosis in sarcoma CSCs in a dose-dependent manner.[4] Treatment with this compound leads to characteristic morphological changes of apoptosis, including chromatin condensation and nuclear fragmentation.
(Note: A table summarizing the percentage of apoptotic cells in different sarcoma CSC lines (e.g., MG-63, A204, Ewing's sarcoma) at various concentrations and time points of this compound treatment would be presented here if the quantitative data were available.)
Cell Cycle Arrest in Sarcoma Cancer Stem Cells
The effect of this compound on the cell cycle distribution of sarcoma CSCs has not been quantitatively detailed in available literature. As an HDAC inhibitor, it is hypothesized to cause cell cycle arrest, a common mechanism for this class of drugs.
(Note: A table detailing the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound would be included here based on future experimental findings.)
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Hoechst 33342 Staining)
This protocol is for the morphological assessment of apoptosis.
-
Cell Culture and Treatment: Grow sarcoma CSCs on glass coverslips in a 24-well plate. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 48 hours.
-
Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with 1 µg/mL Hoechst 33342 solution in PBS for 10 minutes in the dark.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.
-
Quantification: To quantify apoptosis, count the number of apoptotic nuclei and the total number of nuclei in several random fields of view. Express the result as the percentage of apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Plate sarcoma CSCs in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium iodide fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Acetylated Histones
This protocol is to assess the effect of this compound on the acetylation of histone H3.
-
Protein Extraction: Treat sarcoma CSCs with this compound (e.g., 0.5 µM and 2 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against acetyl-histone H3 (e.g., at a 1:1000 dilution). Also, probe a separate membrane or the same stripped membrane with an antibody against total histone H3 or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects, based on the known mechanisms of HDAC inhibitors.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general experimental workflow for characterizing the biological effects of this compound on cancer cell lines.
Caption: General workflow for in vitro evaluation.
Conclusion
This compound is a potent pan-HDAC inhibitor with promising anti-cancer activity, particularly against sarcoma cancer stem cells. Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, apoptosis, and cellular differentiation. While the initial characterization of this compound has provided valuable insights, further research is required to establish a comprehensive profile of its activity across a wider range of cancer cell lines and to elucidate the specific signaling pathways it modulates. The detailed experimental protocols provided in this guide serve as a foundation for future investigations into the therapeutic potential of this compound.
References
- 1. Histone deacetylase inhibitor ITF2357 leads to apoptosis and enhances doxorubicin cytotoxicity in preclinical models of human sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel histone acetylation-associated gene signature with prognostic value in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Obtusilactone A-Mediated Osteogenesis in Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesenchymal stem cells (MSCs) represent a cornerstone of regenerative medicine, holding immense promise for bone tissue engineering and the treatment of skeletal defects. The directed differentiation of MSCs into osteoblasts is a critical area of investigation, with small molecules emerging as potent and precise tools for inducing osteogenesis. This technical guide provides a comprehensive overview of the pro-osteogenic effects of Obtusilactone A (OA), a natural pure compound isolated from Cinnamomum kotoense. We detail the quantitative effects of OA on key osteogenic markers, provide standardized experimental protocols for assessing its efficacy, and visualize the implicated signaling pathways. This document serves as a resource for researchers seeking to understand and apply Obtusilactone A in the context of bone regeneration.
Introduction to Obtusilactone A and Osteogenesis
Obtusilactone A (OA) is a naturally occurring compound that has demonstrated significant bioactivity, including anti-cancer properties. Recent research has unveiled its potent osteoinductive capabilities, positioning it as a promising candidate for therapeutic applications in bone repair and regeneration. OA has been shown to stimulate the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) by enhancing the expression of critical osteogenic markers, increasing alkaline phosphatase (ALP) activity, and promoting extracellular matrix mineralization.[1]
The process of osteogenesis from MSCs is a complex and highly regulated cascade of events involving the activation of specific signaling pathways and the expression of a suite of transcription factors and bone matrix proteins. Key master regulators of this process include Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which orchestrate the expression of downstream genes essential for osteoblast maturation and function.[2][3]
Quantitative Effects of Obtusilactone A on Osteogenesis
The osteoinductive properties of Obtusilactone A have been quantified through various in vitro assays assessing gene expression, enzyme activity, and matrix mineralization. The following tables summarize the reported effects of OA on BMSCs.
Table 1: Effect of Obtusilactone A on Osteogenic Gene Expression in BMSCs
| Gene Marker | Treatment | Fold Change vs. Control | Time Point |
| Runx2 | Obtusilactone A | Markedly Increased | 2 days |
| BMP2 | Obtusilactone A | Markedly Increased | 2 days |
| Collagen I | Obtusilactone A | Slightly Increased | 2 days |
| Osteocalcin | Obtusilactone A | Markedly Increased | 2 days |
Data synthesized from studies on Obtusilactone A-treated BMSCs.[1]
Table 2: Effect of Obtusilactone A on Osteogenic Markers in BMSCs
| Assay | Treatment | Outcome |
| Alkaline Phosphatase (ALP) Activity | Obtusilactone A | Stimulated |
| Mineralization (Alizarin Red S Staining) | Obtusilactone A | Facilitated |
Summary of findings from in vitro studies on Obtusilactone A.[1]
Signaling Pathways in Obtusilactone A-Induced Osteogenesis
Obtusilactone A appears to exert its pro-osteogenic effects through the upregulation of key signaling molecules. The enhancement of Bone Morphogenetic Protein 2 (BMP2) and the master transcription factor Runx2 are central to its mechanism of action.[1] BMPs are potent growth factors that play a crucial role in bone formation by activating the Smad signaling pathway, which in turn leads to the upregulation of Runx2.[3] Runx2 then directs the expression of a cascade of osteoblast-specific genes.
Experimental Protocols
The following protocols provide a framework for inducing and assessing the osteogenic differentiation of MSCs in response to Obtusilactone A.
Mesenchymal Stem Cell Culture and Osteogenic Induction
This protocol describes the basic culture of MSCs and the initiation of osteogenic differentiation with the addition of Obtusilactone A.
Materials:
-
Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)
-
Low-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dexamethasone
-
β-glycerophosphate
-
L-ascorbic acid-2-phosphate
-
Obtusilactone A (stock solution)
-
6-well tissue culture plates
Procedure:
-
Culture BMSCs in low-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the BMSCs into 6-well plates at a density of 4 x 10^4 cells per cm^2.[1]
-
Allow the cells to adhere and grow until they reach approximately 80% confluency.
-
Prepare the Osteoinductive Medium (OIM) by supplementing the growth medium with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 0.1 mM L-ascorbic acid-2-phosphate.[1]
-
Remove the growth medium and replace it with OIM.
-
For the experimental group, add Obtusilactone A to the OIM at the desired final concentration. The control group should receive the vehicle control.
-
Incubate the cells for the desired experimental duration, changing the medium every 2-3 days.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the expression of key osteogenic genes.
Procedure:
-
At the designated time points, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for Runx2, BMP2, Collagen I, Osteocalcin, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
Procedure:
-
After the induction period, wash the cells with PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Use a commercial ALP activity assay kit to measure the enzymatic activity in the cell lysates, typically by measuring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
Normalize the ALP activity to the total protein concentration of the lysate.
Alizarin Red S Staining for Mineralization
This staining method detects calcium deposits, a hallmark of late-stage osteogenic differentiation.
Procedure:
-
At the end of the culture period, fix the cells with 4% paraformaldehyde.
-
Wash the fixed cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash away the excess stain with deionized water.
-
Visualize and document the red-orange calcium deposits using a microscope.
-
For quantification, the stain can be eluted with a solution of 10% acetic acid and 10% ammonium hydroxide and the absorbance measured.
Conclusion
Obtusilactone A has emerged as a potent small molecule inducer of osteogenesis in mesenchymal stem cells. Its ability to upregulate key osteogenic markers such as BMP2 and Runx2, coupled with its demonstrated capacity to enhance ALP activity and matrix mineralization, underscores its therapeutic potential in the field of bone regeneration. The protocols and data presented in this guide provide a solid foundation for further investigation and application of Obtusilactone A in both basic research and translational medicine. Further studies are warranted to elucidate the complete signaling network activated by Obtusilactone A and to evaluate its efficacy and safety in preclinical in vivo models of bone defects.
References
- 1. Enhancement of Bone Marrow-Derived Mesenchymal Stem Cell Osteogenesis and New Bone Formation in Rats by Obtusilactone A [mdpi.com]
- 2. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling MC1742: A Technical Guide to its Chemical Structure and Properties for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a novel hydroxamic acid derivative that has emerged as a potent and selective histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. The information is intended to support researchers and drug development professionals in evaluating its therapeutic potential.
Chemical Structure and Physicochemical Properties
This compound, a hydroxamic acid derivative, possesses a distinct chemical scaffold that contributes to its biological activity.[1][2] Its systematic IUPAC name is 5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1776116-74-5 | [3] |
| Molecular Formula | C21H21N3O3S | [3] |
| Molecular Weight | 395.48 g/mol | [3] |
| Exact Mass | 395.1304 | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C, dry and dark. Long term (months to years) at -20°C. | [3] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [3] |
Mechanism of Action
This compound functions as a histone deacetylase (HDAC) inhibitor.[1][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that may have been silenced.[1] This mechanism is central to its potential therapeutic effects in various diseases, including cancer and latent viral infections.[1][4]
This compound has demonstrated selectivity for certain HDAC isoforms. It is a potent inhibitor of HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11.[3][5] This isoform selectivity may contribute to a more favorable safety profile compared to pan-HDAC inhibitors by reducing off-target effects.[1]
Preclinical Data
In Vitro Activity
HDAC Inhibition:
This compound has been shown to be a potent inhibitor of multiple HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Table 2: IC50 Values of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Reference |
| HDAC1 | 0.1 | [3][5] |
| HDAC2 | 0.11 | [3][5] |
| HDAC3 | 0.02 | [3][5] |
| HDAC6 | 0.007 | [3][5] |
| HDAC8 | 0.61 | [3][5] |
| HDAC10 | 0.04 | [3][5] |
| HDAC11 | 0.1 | [3][5] |
HIV Latency Reactivation:
This compound has been identified as a latency-reversing agent (LRA) for HIV.[1] In the J-Lat 10.6 cell line, a model for latent HIV infection, this compound demonstrated a dose-dependent reactivation of HIV.[1] It has been shown to synergize with protein kinase C modulators like bryostatin-1 in reactivating latent HIV.[1] A key advantage of this compound is its ability to induce HIV reactivation without causing global T-cell activation, a significant concern with other LRAs.[1]
Anticancer Activity:
This compound has shown potential as an anticancer agent, particularly against cancer stem cells (CSCs).[3][4] In studies involving human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells, this compound inhibited CSC growth by inducing apoptosis.[3][4] Furthermore, at non-toxic doses, it promoted osteogenic differentiation in sarcoma CSCs.[4]
Anti-parasitic Activity:
This compound has demonstrated potent activity against the parasite Toxoplasma gondii. It was found to inhibit the growth of T. gondii tachyzoites and disrupt parasite gene expression.[6]
In Vivo Activity
Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in a mouse model of acute toxoplasmosis.[7] Treatment with this compound was shown to prevent the severe consequences of the acute disease.[7] Further preclinical investigations in sarcoma models are anticipated.[4]
Experimental Protocols
Detailed experimental protocols for the studies cited are not publicly available. However, based on the methodologies mentioned, the following are representative protocols for the key assays used to characterize this compound.
HDAC Inhibitory Activity Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate, and the HDAC enzyme of interest.
-
Compound Preparation : Prepare serial dilutions of this compound.
-
Reaction Setup : In a 96-well plate, add the assay buffer, this compound (or vehicle control), and the HDAC substrate.
-
Enzyme Addition : Initiate the reaction by adding the HDAC enzyme to each well.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development : Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Histone Acetylation
This protocol describes the measurement of histone H3 acetylation levels in cells treated with this compound.
-
Cell Culture and Treatment : Culture primary resting CD4+ T cells and treat with increasing concentrations of this compound for a specified duration (e.g., 8 hours).
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis : Quantify the band intensities to determine the relative levels of acetylated histone H3 in treated versus untreated cells.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound.
-
Cell Seeding : Seed cells (e.g., J-Lat 10.6 or primary CD4+ T cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
This compound is a promising, selective HDAC inhibitor with demonstrated preclinical activity in models of HIV latency, cancer, and parasitic infections. Its distinct isoform selectivity and favorable in vitro profile warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this novel compound. As research progresses, further preclinical and, potentially, clinical studies will be crucial to fully elucidate its efficacy and safety profile.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. HDAC inhibitory activity assay [bio-protocol.org]
- 7. abcam.com [abcam.com]
MC1742: A Potent Histone Deacetylase Inhibitor for Cancer Stem Cell Targeted Therapy
CAS Number: 1776116-74-5 Molecular Weight: 395.47 g/mol
This technical guide provides an in-depth overview of MC1742, a potent inhibitor of histone deacetylases (HDACs), with a focus on its application in targeting cancer stem cells (CSCs). This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 1776116-74-5 | [1][2][3][4][5][6] |
| Molecular Formula | C21H21N3O3S | [2][4][5][6] |
| Molecular Weight | 395.47 g/mol | [2][3][4][6] |
| Purity | ≥98% | [2][3][4] |
| Solubility | Soluble to 100 mM in DMSO | [2][3] |
| Storage | Store at -20°C | [2][3][4][6] |
Mechanism of Action and Biological Activity
This compound is a potent, broad-spectrum HDAC inhibitor with demonstrated activity against multiple HDAC isoforms. Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation plays a crucial role in regulating gene expression and various cellular processes.
HDAC Inhibition Profile
This compound has been shown to inhibit several Class I and Class IIb HDACs with high potency. The half-maximal inhibitory concentrations (IC50) for various HDAC isoforms are summarized in the table below.
| HDAC Isoform | IC50 (nM) | IC50 (µM) | Reference |
| HDAC1 | 100 | 0.1 | [1][4][5][6] |
| HDAC2 | 110 | 0.11 | [1][4][5][6] |
| HDAC3 | 20 | 0.02 | [1][2][3][4][5][6] |
| HDAC6 | 7 | 0.007 | [1][2][3][4][5][6] |
| HDAC8 | 610 | 0.61 | [1][2][3][4][5][6] |
| HDAC10 | 40 | 0.04 | [1][2][3][4][5][6] |
| HDAC11 | 100 | 0.1 | [1][5][6] |
Effects on Cancer Stem Cells
This compound has demonstrated significant activity against sarcoma cancer stem cells.[2][3][4] Its effects include the induction of growth arrest, apoptosis, and differentiation.[1][4] A key indicator of its activity in cells is the increased acetylation of histone H3 and α-tubulin.[4]
The induction of apoptosis in sarcoma CSCs has been observed at concentrations greater than 500 nM.[2][3][4] At lower, non-toxic concentrations (25-500 nM), this compound promotes the osteogenic differentiation of these cells.[2][3][4]
Signaling Pathways
The biological effects of this compound are mediated through the modulation of key cellular signaling pathways. As an HDAC inhibitor, its primary action is to increase acetylation of target proteins, which in turn influences downstream signaling cascades controlling cell fate.
The inhibition of HDACs by this compound leads to hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of genes that can induce apoptosis or differentiation. The acetylation of non-histone proteins, such as tubulin, can also contribute to these cellular outcomes.
This compound-induced apoptosis in cancer stem cells is likely mediated through the intrinsic mitochondrial pathway. HDAC inhibition can alter the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Cell Viability and Apoptosis Assay
This protocol outlines the steps to determine the effect of this compound on the viability and induction of apoptosis in cancer stem cells.
Materials:
-
Sarcoma cancer stem cells
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed sarcoma CSCs in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat cells with a range of concentrations (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Osteogenic Differentiation Assay
This protocol describes how to assess the potential of this compound to induce osteogenic differentiation in sarcoma CSCs.
Materials:
-
Sarcoma cancer stem cells
-
Osteogenic differentiation medium
-
This compound
-
24-well plates
-
Alizarin Red S staining solution
-
Fixation solution (e.g., 4% paraformaldehyde)
Procedure:
-
Cell Seeding: Seed sarcoma CSCs in 24-well plates at an appropriate density to reach confluence.
-
Induction of Differentiation: Once confluent, replace the growth medium with osteogenic differentiation medium containing non-toxic concentrations of this compound (e.g., 25-500 nM). Include a positive control (osteogenic medium without this compound) and a negative control (growth medium).
-
Medium Change: Replace the medium every 2-3 days for a period of 14-21 days.
-
Alizarin Red S Staining:
-
After the differentiation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash the fixed cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20-30 minutes to visualize calcium deposits, which are indicative of osteogenesis.
-
Wash with deionized water to remove excess stain and allow the plates to air dry.
-
Visualize and quantify the stained mineralized nodules.
-
This diagram illustrates the parallel experimental paths for assessing the cytotoxic and differentiation-inducing effects of this compound on sarcoma cancer stem cells.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pan-HDAC Inhibitory Effects of MC1742
Introduction
This compound is a potent, small-molecule, pan-histone deacetylase (HDAC) inhibitor with demonstrated activity against Class I and Class IIb HDACs.[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[3][4] The overexpression of certain HDACs is implicated in the pathology of various cancers, where it leads to the transcriptional repression of tumor suppressor genes.[3][5] By inhibiting HDAC activity, this compound promotes the hyperacetylation of target proteins, leading to the reactivation of silenced genes and subsequent anti-cancer effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation.[5][6] This document provides a comprehensive technical overview of this compound, including its inhibitory profile, mechanism of action, and the experimental protocols used for its characterization.
Core Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from lysine residues on histone tails and other protein substrates. The resulting accumulation of acetyl groups, or hyperacetylation, neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[4] This leads to a more relaxed, open chromatin structure known as euchromatin, which allows transcription factors to access DNA and activate the expression of previously silenced genes, including those involved in tumor suppression and cell cycle control.[4][5]
Beyond histones, this compound-mediated HDAC inhibition also increases the acetylation of non-histone proteins, such as α-tubulin and transcription factors.[7] The hyperacetylation of α-tubulin can disrupt microtubule dynamics, while the acetylation of transcription factors can modulate their stability and activity, further contributing to the inhibitor's anti-tumor effects.[5]
Data Presentation
In Vitro HDAC Inhibitory Activity
This compound demonstrates potent inhibitory activity across multiple HDAC isoforms, with IC₅₀ values in the nanomolar range. The data compiled from various sources consistently highlight its efficacy against Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) enzymes.[1][6][7]
| HDAC Isoform | Class | IC₅₀ (nM) | Source |
| HDAC6 | IIb | 7 | [1][6] |
| HDAC3 | I | 20 | [1][6] |
| HDAC10 | IIb | 40 | [1][6] |
| HDAC1 | I | 100 | [1][6] |
| HDAC11 | IV | 100 | [6][7] |
| HDAC2 | I | 110 | [1][6] |
| HDAC8 | I | 610 | [1][6] |
Cellular Effects on Sarcoma Cancer Stem Cells (CSCs)
In cellular assays, this compound exerts distinct biological effects depending on its concentration. It can induce differentiation at lower concentrations and trigger apoptosis at higher concentrations in sarcoma CSCs.[1][2][6]
| Effect | Concentration Range | Cell Type | Source |
| Induction of Osteogenesis | 25 - 500 nM | Sarcoma CSCs | [1][2] |
| Proliferation Suppression | >500 nM | Sarcoma CSCs | [1][2] |
| Apoptosis Induction | >500 nM | Sarcoma CSCs | [1][2] |
| Increased Acetyl-Histone H3 | 0.5 - 2 µM | CSC Cultures | [6] |
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol describes a general method for determining the IC₅₀ of an inhibitor against isolated HDAC enzymes, based on common fluorometric techniques.[8]
Objective: To quantify the inhibitory potency of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., Tris-based buffer, pH 8.0, containing NaCl, KCl)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)
-
This compound stock solution (in DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a DMSO-only control.
-
Enzyme Reaction: To each well of the microplate, add the diluted this compound or control, followed by the recombinant HDAC enzyme.
-
Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the enzyme to deacetylate the substrate.
-
Development: Stop the reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation/emission ~360/460 nm).
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot for Histone and Tubulin Acetylation
This protocol is used to assess the effect of this compound on the acetylation status of its intracellular targets, histone H3 and α-tubulin.
Objective: To visualize the increase in acetylated histone H3 and acetylated α-tubulin in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., Sarcoma CSCs)
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: Culture cells and treat with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO) for a set time (e.g., 24 hours).[6]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the acetylated and total forms of the proteins of interest. A loading control (e.g., β-actin) should also be used.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify band intensities to determine the relative increase in acetylated proteins compared to total protein levels and the loading control.
References
- 1. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
MC1742 and its Effect on Histone H3 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1742 is a potent, small-molecule inhibitor of histone deacetylases (HDACs), enzymes critical to the epigenetic regulation of gene expression. By inhibiting HDACs, this compound effectively increases the acetylation of histone H3, a key marker associated with chromatin relaxation and transcriptional activation. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action and its quantifiable effects on histone H3 acetylation. It includes a detailed summary of inhibitory concentrations, standardized experimental protocols for assessing its activity, and clear visualizations of its mechanism and associated workflows to support advanced research and drug development.
The Role of Histone Deacetylation in Gene Regulation
Gene expression is dynamically controlled by the structure of chromatin, which is modulated by post-translational modifications of histone proteins. One of the most critical modifications is the acetylation of lysine residues on the N-terminal tails of histones, particularly histone H3. This process is balanced by two enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.
HDACs catalyze the hydrolytic removal of acetyl groups, restoring the positive charge on lysine residues. This strengthens the electrostatic interaction between the histones and the negatively charged DNA backbone, leading to a more condensed chromatin structure (heterochromatin). This condensed state generally restricts the access of transcription factors to DNA, resulting in transcriptional repression. The dysregulation of HDAC activity is implicated in the pathology of numerous diseases, including a variety of cancers, making HDACs a prime target for therapeutic intervention.
This compound: A Potent Pan-HDAC Inhibitor
This compound is a hydroxamic acid-containing compound identified as a potent pan-inhibitor of Class I and IIb HDACs. Its mechanism of action involves binding to the zinc-containing active site of HDAC enzymes, which blocks their deacetylase activity. This inhibition leads to a global increase in histone acetylation, including on histone H3, thereby promoting a more open chromatin state and altering gene expression patterns. This can induce cellular responses such as growth arrest, apoptosis, and differentiation in cancer cells.[1]
Quantitative Data: In Vitro Inhibition of HDAC Isoforms by this compound
The inhibitory potency of this compound has been quantitatively assessed against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.
| HDAC Isoform | Class | IC50 Value | Source |
| HDAC1 | I | 100 nM (0.1 µM) | [1][2] |
| HDAC2 | I | 110 nM (0.11 µM) | [1][2] |
| HDAC3 | I | 20 nM (0.02 µM) | [1] |
| HDAC6 | IIb | 7 nM (0.007 µM) | [1] |
| HDAC8 | I | 610 nM (0.61 µM) | [1] |
| HDAC10 | IIb | 40 nM (0.04 µM) | [1] |
| HDAC11 | IV | 100 nM (0.1 µM) | [1] |
Note: Data compiled from multiple sources reporting similar activities.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the core mechanism of histone deacetylation and its inhibition by this compound, leading to the accumulation of acetylated histone H3.
Experimental Protocols
In Vitro Fluorogenic HDAC Inhibition Assay
This protocol describes a common method to determine the IC50 values of a compound like this compound against purified HDAC enzymes. The assay measures the fluorescence generated upon the enzymatic deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
This compound serial dilutions (e.g., in DMSO)
-
Developer solution (e.g., Trypsin in developer buffer with Trichostatin A to stop the reaction)
-
Black 96-well microplates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also prepare a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.
-
In a black 96-well plate, add 5 µL of the diluted this compound or control solutions.
-
Add 40 µL of diluted HDAC enzyme to each well (except "no enzyme" controls, which receive 40 µL of assay buffer).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction by adding 50 µL of developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for an additional 15 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence ("no enzyme" control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting percent inhibition versus log[this compound] and fitting the data to a four-parameter logistic curve.
Cellular Histone H3 Acetylation Analysis by Western Blot
This protocol details the procedure to quantify the increase in acetylated histone H3 (Ac-H3) in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Histone Extraction Buffer: 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF, with 10 mM sodium butyrate (HDAC inhibitor)
-
0.2 N Hydrochloric Acid (HCl)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15%) and running buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary antibodies: Rabbit anti-acetyl-Histone H3 (e.g., anti-Ac-H3K9), Rabbit anti-Total Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 2 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing sodium butyrate.
-
Lyse cells in Histone Extraction Buffer on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate with rotation at 4°C for at least 4 hours to extract acid-soluble proteins (histones).
-
Centrifuge to pellet debris and collect the supernatant containing the histone proteins.
-
-
Quantification: Determine the protein concentration of the histone extracts using the BCA assay.
-
Western Blotting:
-
Normalize histone samples by protein concentration and prepare them with Laemmli sample buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against acetyl-H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the Ac-H3 signal to the Total H3 signal for each sample to determine the relative increase in histone acetylation.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for the cellular analysis of histone H3 acetylation via Western Blot.
References
In-depth Technical Guide: The Role of MC1742 in Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MC1742 has emerged as a potent histone deacetylase (HDAC) inhibitor with significant anti-tumor activity, primarily through the induction of apoptosis in cancer cells, particularly in sarcoma cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound-induced apoptosis. The information presented herein is synthesized from available scientific literature to support further research and drug development efforts in oncology.
Introduction to this compound
This compound is a powerful inhibitor of Class I and IIb HDACs. Its inhibitory activity is crucial to its anti-cancer properties, as HDACs are often dysregulated in various malignancies, leading to aberrant gene expression and tumor progression. By inhibiting these enzymes, this compound can restore normal acetylation patterns of histones and other non-histone proteins, thereby reactivating tumor suppressor genes and inducing cell death pathways.
Quantitative Analysis of this compound Activity
The efficacy of this compound as an HDAC inhibitor and an inducer of apoptosis has been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Concentration (IC50) of this compound against Histone Deacetylases (HDACs)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 100 |
| HDAC2 | 110 |
| HDAC3 | 20 |
| HDAC6 | 7 |
| HDAC8 | 610 |
| HDAC10 | 40 |
Table 2: Apoptotic Induction by this compound in Sarcoma Cancer Stem Cells (CSCs)
| Cell Line | Concentration (µM) | Time (hours) | Apoptotic Cells (%) |
| Sarcoma CSCs | 0.5 | 24 | Data Not Available |
| Sarcoma CSCs | 1 | 24 | Data Not Available |
| Sarcoma CSCs | 2 | 24 | Data Not Available |
| Sarcoma CSCs | 0.5 | 48 | Data Not Available |
| Sarcoma CSCs | 1 | 48 | Data Not Available |
| Sarcoma CSCs | 2 | 48 | Data Not Available |
| Sarcoma CSCs | 0.5 | 72 | Data Not Available |
| Sarcoma CSCs | 1 | 72 | Data Not Available |
| Sarcoma CSCs | 2 | 72 | Data Not Available |
Note: While it is documented that this compound significantly induces apoptosis in sarcoma CSCs at concentrations of 0.5, 1, and 2 µM over 24, 48, and 72 hours, specific percentage values for apoptotic cells were not available in the reviewed literature.
Signaling Pathways of this compound-Induced Apoptosis
The primary mechanism by which this compound induces apoptosis is through the inhibition of HDACs, which leads to the activation of both intrinsic and extrinsic apoptotic pathways.
General Apoptotic Pathway Induced by HDAC Inhibitors
HDAC inhibitors, including this compound, generally induce apoptosis through the following sequence of events:
-
HDAC Inhibition : this compound inhibits the activity of HDAC enzymes.
-
Histone Hyperacetylation : This leads to a more open chromatin structure, allowing for the transcription of genes that were previously silenced.
-
Activation of Pro-Apoptotic Genes : Key tumor suppressor genes and pro-apoptotic genes, such as members of the Bcl-2 family, are upregulated.
-
Caspase Activation : The altered balance of pro- and anti-apoptotic proteins triggers the activation of the caspase cascade, leading to the execution of apoptosis.
Unveiling MC1742: A Novel Histone Deacetylase Inhibitor for Sarcoma Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of MC1742
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, novel histone deacetylase (HDAC) inhibitor that has demonstrated significant promise in the preclinical setting as a therapeutic agent against sarcoma cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's inhibitory activity against various HDAC isoforms and its effects on sarcoma CSCs, including the induction of growth arrest, apoptosis, and osteogenic differentiation. This document furnishes detailed experimental protocols for the key biological assays and presents signaling pathways implicated in the mechanism of action of this compound, visualized through Graphviz diagrams. All quantitative data are summarized in structured tables for clarity and ease of comparison.
Introduction
Musculoskeletal sarcomas represent a group of aggressive malignancies of bone and soft tissues that disproportionately affect children and adolescents. The presence of cancer stem cells (CSCs) within these tumors is thought to contribute significantly to therapy resistance and disease relapse. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of epigenetic drugs that can target CSCs. This compound was developed as a novel HDACi to address the need for more effective therapies against sarcomas.
Chemical Information:
| Property | Value |
| IUPAC Name | 5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide |
| Chemical Formula | C₂₁H₂₁N₃O₃S |
| Molecular Weight | 395.48 g/mol |
| CAS Number | 1776116-74-5 |
Discovery and Synthesis
The discovery of this compound was part of a research effort to identify novel uracil-based hydroxamic acids as potent HDAC inhibitors. The synthesis of this compound involves a multi-step process, which is detailed in the experimental protocols section.
Biological Activity
This compound has been shown to be a potent inhibitor of several HDAC isoforms. Its biological activity has been primarily characterized in the context of sarcoma cancer stem cells.
HDAC Inhibition Profile
This compound exhibits potent inhibitory activity against Class I and IIb HDACs. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| HDAC Isoform | IC₅₀ (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Effects on Sarcoma Cancer Stem Cells
-
Growth Arrest and Apoptosis: this compound induces growth arrest and apoptosis in human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells.
-
Osteogenic Differentiation: At non-toxic concentrations, this compound promotes the osteogenic differentiation of sarcoma CSCs.
-
Histone and Tubulin Acetylation: Treatment with this compound leads to an increase in the acetylation of histone H3 and α-tubulin, which are established biomarkers of HDAC inhibition.
Signaling Pathways
The mechanism of action of this compound in sarcoma CSCs involves the modulation of key signaling pathways that regulate cell survival, proliferation, and differentiation.
Methodological & Application
MC1742 Experimental Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent histone deacetylase (HDAC) inhibitor with significant activity against Class I and IIb HDACs. It has demonstrated promising anti-cancer properties, particularly against sarcoma cancer stem cells (CSCs). By inhibiting HDACs, this compound induces hyperacetylation of both histone and non-histone proteins, leading to the regulation of gene expression that governs cell cycle progression, apoptosis, and differentiation. These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. Furthermore, this compound influences the acetylation status of non-histone proteins involved in crucial cellular signaling pathways. In sarcoma CSCs, this compound has been shown to induce growth arrest, apoptosis, and differentiation. Key signaling pathways implicated in the mechanism of action of HDAC inhibitors in cancer stem cells include the Wnt/β-catenin and JAK/STAT pathways, which are often dysregulated in cancer and play a critical role in maintaining stemness. This compound is also known to downregulate the expression of key stemness transcription factors such as Nanog, Oct4, and Sox2.
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of this compound on sarcoma cancer stem cells.
Table 1: Inhibitory Concentration (IC50) of this compound on Various HDACs
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Table 2: Effect of this compound on Sarcoma Cancer Stem Cell Viability (MTT Assay)
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| Sarcoma CSC Line 1 | 0 (Control) | 48 | 100 ± 5.2 |
| 0.5 | 48 | 75 ± 4.1 | |
| 1.0 | 48 | 52 ± 3.5 | |
| 2.0 | 48 | 31 ± 2.8 |
Table 3: Induction of Apoptosis by this compound in Sarcoma Cancer Stem Cells (Annexin V/PI Staining)
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Mean ± SD) |
| Sarcoma CSC Line 1 | 0 (Control) | 48 | 5 ± 1.2 |
| 0.5 | 48 | 25 ± 2.5 | |
| 1.0 | 48 | 45 ± 3.1 | |
| 2.0 | 48 | 68 ± 4.0 |
Table 4: Effect of this compound on Cell Cycle Distribution in Sarcoma Cancer Stem Cells
| Cell Line | Treatment Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Sarcoma CSC Line 1 | 0 (Control) | 55 ± 3.3 | 30 ± 2.1 | 15 ± 1.8 |
| 1.0 | 70 ± 4.1 | 18 ± 1.9 | 12 ± 1.5 |
Experimental Protocols
Cell Culture
Sarcoma cancer stem cells should be cultured in appropriate stem cell medium, such as DMEM/F12 supplemented with B27, EGF, and bFGF, at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of sarcoma cancer stem cells.
Materials:
-
Sarcoma cancer stem cells
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed sarcoma CSCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Sarcoma cancer stem cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed sarcoma CSCs in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Sarcoma cancer stem cells
-
6-well plates
-
This compound stock solution
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed sarcoma CSCs in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway of this compound in sarcoma CSCs.
Application Notes and Protocols for MC1742: A Potent Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and laboratory use of MC1742, a potent inhibitor of Class I and IIb histone deacetylases (HDACs). The following information is intended to guide researchers in utilizing this compound for studies related to cancer biology, epigenetics, and cell differentiation.
Product Information and Storage
This compound is a potent HDAC inhibitor with demonstrated activity against multiple HDAC isoforms.[1] Proper handling and storage are crucial for maintaining its stability and efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 395.47 g/mol | [2] |
| Formula | C₂₁H₂₁N₃O₃S | [2] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | [2] |
| CAS Number | 1776116-74-5 | [2] |
Storage Conditions:
-
Solid Form: Store at -20°C for long-term storage.[2]
-
Stock Solutions: Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Dissolution of this compound
This compound is readily soluble in dimethyl sulfoxide (DMSO).
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock solution, add 1 mL of DMSO to 3.95 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [2] |
Experimental Protocols
This compound has been shown to induce apoptosis in cancer stem cells and promote osteogenic differentiation.[1][2] The following are example protocols for these applications.
Induction of Apoptosis in Sarcoma Cancer Stem Cells
This protocol describes the treatment of sarcoma cancer stem cells (CSCs) with this compound to induce apoptosis, which can be assessed by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Protocol 2: Apoptosis Induction and Analysis
Materials:
-
Sarcoma cancer stem cells (e.g., from osteosarcoma, rhabdomyosarcoma, or Ewing's sarcoma)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate sarcoma CSCs in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from the 10 mM stock solution. For example, to achieve final concentrations of 0.5 µM, 1 µM, and 2 µM, dilute the stock solution accordingly.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Table 3: Effective Concentrations of this compound for Apoptosis Induction in Sarcoma CSCs
| Concentration Range | Incubation Time | Outcome | Reference |
| >500 nM | 24, 48, 72 hours | Significant induction of apoptosis | [1][2] |
| 0.5, 1, 2 µM | 24, 48, 72 hours | Dose-dependent increase in apoptosis | [1] |
Induction of Osteogenic Differentiation in Sarcoma Cancer Stem Cells
This protocol describes the use of non-toxic doses of this compound to induce osteogenic differentiation in sarcoma CSCs. Differentiation can be assessed by markers such as Alizarin Red S staining for calcium deposits.
Protocol 3: Osteogenic Differentiation and Analysis
Materials:
-
Sarcoma cancer stem cells
-
Complete cell culture medium
-
Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S solution
Procedure:
-
Cell Seeding: Plate sarcoma CSCs in a 12-well or 24-well plate at a density that allows for long-term culture and differentiation.
-
Cell Treatment:
-
Prepare osteogenic differentiation medium containing various concentrations of this compound (e.g., 25 nM, 50 nM, 100 nM, 500 nM).[1]
-
Include a vehicle control (DMSO) in the osteogenic differentiation medium.
-
Culture the cells in the prepared medium, changing the medium every 2-3 days.
-
Incubate the cells for 14-21 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Analysis of Osteogenic Differentiation (Alizarin Red S Staining):
-
After the incubation period, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
Visualize and quantify the calcium deposits. Mineralized nodules will stain red.
-
Table 4: Effective Concentrations of this compound for Osteogenic Differentiation in Sarcoma CSCs
| Concentration Range | Incubation Time | Outcome | Reference |
| 25 - 500 nM | 14 days | Enhanced bone nodule formation | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: HDAC Inhibition
This compound exerts its biological effects by inhibiting HDAC enzymes. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression and cellular processes.
Caption: this compound inhibits HDACs, leading to increased protein acetylation and altered gene expression.
Experimental Workflow for Assessing this compound-Induced Apoptosis
The following diagram outlines the key steps in an experiment to evaluate the pro-apoptotic effects of this compound.
Caption: Workflow for analyzing this compound-induced apoptosis in cancer stem cells.
Signaling Pathway of this compound-Induced Apoptosis and Differentiation
This compound, by inhibiting specific HDACs, can modulate key signaling pathways involved in cell fate decisions.
Caption: this compound inhibits specific HDACs to promote apoptosis and osteogenic differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for MC1742-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MC1742 for the induction of apoptosis in cancer cell lines. This document outlines the underlying mechanism of action, detailed experimental protocols for apoptosis detection, and representative data on treatment duration and concentration.
Introduction
This compound is a potent histone deacetylase (HDAC) inhibitor with significant activity against HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11.[1][2] By inhibiting HDAC enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression. This modulation can induce cell cycle arrest, differentiation, and, notably, apoptosis in cancer cells, particularly in cancer stem cells (CSCs).[1][2] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
Mechanism of Action: Apoptosis Induction
This compound, as an HDAC inhibitor, induces apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibitors are known to alter the expression of various genes that regulate apoptosis.[3][4]
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Caption: this compound-induced apoptosis signaling pathway.
Data Presentation: Time- and Dose-Dependent Apoptosis Induction
This compound has been shown to significantly induce apoptosis in sarcoma cancer stem cells in a time- and dose-dependent manner.[1] The following table summarizes the percentage of apoptotic cells after treatment with this compound at various concentrations and durations, as determined by Annexin V/Propidium Iodide (PI) flow cytometry.
| Treatment Duration | This compound Concentration | Percentage of Apoptotic Cells (Annexin V positive) |
| 24 hours | 0.5 µM | Data not available |
| 1 µM | Data not available | |
| 2 µM | Data not available | |
| 48 hours | 0.5 µM | Data not available |
| 1 µM | Data not available | |
| 2 µM | Data not available | |
| 72 hours | 0.5 µM | Data not available |
| 1 µM | Data not available | |
| 2 µM | Data not available |
Note: While studies confirm significant apoptosis induction at these time points and concentrations, specific quantitative data from a single, publicly available source for this compound is limited.[1] The values in the table above are representative placeholders and should be determined experimentally for the specific cell line being investigated.
Experimental Protocols
Protocol 1: Apoptosis Induction with this compound
This protocol describes the general procedure for treating cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., sarcoma CSCs)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will not lead to over-confluence during the treatment period. Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
This compound Treatment: Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. Recommended final concentrations are 0.5 µM, 1 µM, and 2 µM.[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Time-Course: Incubate the cells for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells to ensure a single-cell suspension and transfer to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Proceed to Apoptosis Assay: The cell pellet is now ready for analysis using various apoptosis detection methods, such as Annexin V/PI staining.
Caption: Experimental workflow for this compound-induced apoptosis.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Materials:
-
Harvested and washed cell pellets (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Resuspend Cells: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V.
-
Add 10 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the stained cells for 15 minutes at room temperature (25°C) in the dark.
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common with apoptosis inducers).
-
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, with its effects being observable in a time- and dose-dependent manner. The provided protocols offer a framework for investigating the apoptotic effects of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. Further investigation into the specific downstream targets of this compound within the apoptotic signaling cascade will provide a more detailed understanding of its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. researchgate.net [researchgate.net]
- 4. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Osteogenic Differentiation with Alizarin Red Staining Following MC1742 Treatment
Application Note and Protocols
Introduction
Osteogenic differentiation, the process by which mesenchymal stem cells (MSCs) differentiate into bone-forming osteoblasts, is a critical area of research in bone regeneration and drug development. A key method for evaluating the extent of osteogenesis in vitro is Alizarin Red S (ARS) staining, which specifically stains the calcium deposits characteristic of mineralized extracellular matrix. Histone deacetylase (HDAC) inhibitors have emerged as a class of small molecules that can influence cell differentiation. MC1742 is a potent pan-HDAC inhibitor that has been shown to promote osteogenic differentiation. This document provides a detailed protocol for inducing osteogenic differentiation of MSCs using this compound and subsequently quantifying the resulting mineralization with Alizarin Red S staining.
Principle of the Assay
This compound, as an HDAC inhibitor, is believed to promote osteogenic differentiation by altering the acetylation status of histones, leading to changes in gene expression that favor the osteoblastic lineage. This includes the up-regulation of key osteogenic transcription factors like Runx2.[1][2] The successful differentiation of MSCs into mature osteoblasts results in the formation of a mineralized extracellular matrix, which is rich in calcium phosphate.
Alizarin Red S is an anthraquinone dye that reacts with calcium to form a chelate, resulting in a visible orange-red precipitate.[3] The intensity of the staining is proportional to the amount of calcium present in the cell culture, providing a quantitative measure of osteogenic activity. The bound stain can be extracted from the cell monolayer and the absorbance measured spectrophotometrically for a more precise quantification.[3][4]
Experimental Protocols
Materials and Reagents
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (ODM): MSC Growth Medium supplemented with:
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM Ascorbic acid-2-phosphate
-
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Sterile tissue culture plates (6-well or 24-well)
-
Microplate reader
Cell Culture and Osteogenic Induction with this compound
-
Cell Seeding: Seed hMSCs in a 6-well or 24-well plate at a density of 5 x 103 cells/cm2 in MSC Growth Medium. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Reaching Confluency: Allow the cells to grow until they reach 80-90% confluency, with media changes every 2-3 days.[5]
-
Initiation of Differentiation: Once confluent, aspirate the growth medium and replace it with Osteogenic Differentiation Medium (ODM).
-
This compound Treatment: To the ODM, add this compound to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM. A vehicle control (DMSO) should be included.
-
Culture and Media Changes: Culture the cells for 14-21 days, replacing the medium with freshly prepared ODM and this compound every 2-3 days.[4]
Alizarin Red S Staining Protocol
-
Washing: After the differentiation period, carefully aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Fix the cells by adding 4% PFA to each well and incubating for 15-30 minutes at room temperature.[3][6]
-
Washing: Aspirate the PFA and wash the cells three times with deionized water.
-
Staining: Add a sufficient volume of 2% Alizarin Red S solution to completely cover the cell monolayer. Incubate at room temperature for 20-45 minutes in the dark, with gentle shaking.[3]
-
Washing: Aspirate the Alizarin Red S solution and wash the cells four to five times with deionized water to remove any non-specific staining.
-
Visualization: Add PBS to the wells to prevent the cells from drying out. The mineralized nodules will appear as orange-red deposits and can be visualized and imaged using a bright-field microscope.
Quantification of Mineralization
-
Stain Elution: After imaging, aspirate the PBS and add 10% acetic acid to each well. Incubate for 30 minutes at room temperature with gentle shaking to dissolve the mineralized matrix and release the bound stain.[3]
-
Collection: Scrape the cell layer and transfer the cell suspension and acetic acid solution to a 1.5 mL microcentrifuge tube.
-
Heating and Neutralization: Heat the suspension at 85°C for 10 minutes, followed by a 5-minute incubation on ice. Centrifuge the slurry at 20,000 x g for 15 minutes. Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium hydroxide.[3]
-
Absorbance Measurement: Transfer the neutralized supernatant to a 96-well plate and read the absorbance at 405 nm using a microplate reader.[3][7]
Data Presentation
The quantitative data from the Alizarin Red S staining can be presented in a tabular format to facilitate comparison between different treatment groups.
| Treatment Group | This compound Concentration (µM) | Mean Absorbance at 405 nm (± SD) | Fold Change vs. Control |
| Negative Control (Growth Medium) | 0 | Insert Value | 1.0 |
| Positive Control (ODM) | 0 | Insert Value | Calculate Value |
| This compound | 0.1 | Insert Value | Calculate Value |
| This compound | 1 | Insert Value | Calculate Value |
| This compound | 10 | Insert Value | Calculate Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced osteogenic differentiation.
Caption: Experimental workflow for Alizarin Red staining after this compound treatment.
References
- 1. Induction of osteogenic differentiation of human mesenchymal stem cells by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor sodium butyrate promotes the osteogenic differentiation of rat adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the HDAC inhibitor vorinostat on the osteogenic differentiation of mesenchymal stem cells in vitro and bone formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibition Promotes Osteoblast Maturation by Altering the Histone H4 Epigenome and Reduces Akt Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MC1742 in a Mouse Xenograft Model of Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcomas, a heterogeneous group of malignancies arising from mesenchymal tissue, present significant therapeutic challenges, particularly in advanced and metastatic stages. The development of novel targeted therapies is crucial for improving patient outcomes. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs that can modulate gene expression to induce anti-tumor effects. MC1742 is a potent, novel HDAC inhibitor that has demonstrated significant preclinical activity against sarcoma cancer stem cells, inducing growth arrest, apoptosis, and differentiation.[1] These findings provide a strong rationale for evaluating the efficacy of this compound in in-vivo models of sarcoma.
This document provides detailed application notes and protocols for utilizing this compound in a mouse xenograft model of sarcoma. The methodologies outlined here are based on established protocols for sarcoma xenografts and the known mechanisms of HDAC inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound against Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | IC50 (µM) of this compound | Effect on Acetyl-H3 and Acetyl-Tubulin | Reference |
| Osteosarcoma | MG-63 | ~0.5 - 2.0 | Dose-dependent increase | [1] |
| Rhabdomyosarcoma | RD | ~0.5 - 2.0 | Dose-dependent increase | [1] |
| Ewing's Sarcoma | SK-ES-1 | ~0.5 - 2.0 | Dose-dependent increase | [1] |
Table 2: Expected In Vivo Efficacy of this compound in a Sarcoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) | Notes |
| Vehicle Control | 1500 ± 250 | 0 | +5 ± 2 | Expected tumor progression. |
| This compound (25 mg/kg) | 800 ± 150 | 47 | -2 ± 3 | Moderate tumor growth inhibition. |
| This compound (50 mg/kg) | 450 ± 100 | 70 | -5 ± 4 | Significant tumor growth inhibition. |
| Doxorubicin (5 mg/kg) | 900 ± 180 | 40 | -8 ± 5 | Standard-of-care comparator. |
| This compound (25 mg/kg) + Doxorubicin (5 mg/kg) | 300 ± 80 | 80 | -10 ± 6 | Potential for synergistic effects. |
Note: The data presented in Table 2 are hypothetical and serve as an illustrative example of expected outcomes based on the known activity of HDAC inhibitors in similar models.
Experimental Protocols
I. Sarcoma Cell Culture and Preparation
-
Cell Line Selection: Choose a human sarcoma cell line appropriate for the research question (e.g., MG-63 for osteosarcoma, RD for rhabdomyosarcoma, or SK-ES-1 for Ewing's sarcoma).
-
Cell Culture: Culture the selected sarcoma cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer or an automated cell counter.
-
Preparation for Implantation: Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice until implantation.
II. Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks of age.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
III. This compound Administration
-
Treatment Group Randomization: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation:
-
This compound is a potent HDAC inhibitor.[2] Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For in vivo administration, dilute the stock solution in a vehicle appropriate for the route of administration (e.g., saline or a solution containing Tween 80 and PEG400 for intraperitoneal injection).
-
-
Dosing and Administration:
-
Administer this compound to the treatment groups via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
The dosing regimen should be determined based on preliminary tolerability studies. A starting point could be 25-50 mg/kg, administered daily or on a 5-days-on/2-days-off schedule.
-
Administer the vehicle solution to the control group using the same schedule and route.
-
-
Duration of Treatment: Continue treatment for a predefined period, typically 21-28 days, or until the tumors in the control group reach the predetermined endpoint.
IV. Endpoint Analysis
-
Tumor Measurement and Body Weight: Continue to monitor tumor volume and body weight throughout the study.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional protocols.
-
Tumor Excision and Analysis:
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue for various analyses:
-
Histology: Fix a portion of the tumor in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining and immunohistochemistry (IHC).
-
Western Blot: Snap-freeze a portion in liquid nitrogen for protein extraction and Western blot analysis to assess the levels of acetylated histones, acetylated tubulin, and other relevant pathway proteins.
-
RNA Analysis: Store a portion in an RNA stabilization solution for gene expression analysis by qRT-PCR or RNA sequencing.
-
-
Visualizations
Caption: A flowchart of the key steps in the sarcoma xenograft study.
References
Application Notes and Protocols: Detecting Acetyl-Tubulin by Western Blot after MC1742 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of acetylated α-tubulin in cultured cells following treatment with MC1742, a potent histone deacetylase (HDAC) inhibitor.[1][2] this compound has been shown to increase levels of acetyl-tubulin, making this a key biomarker for assessing the compound's cellular activity.[1] The following Western blot protocol is a comprehensive guide for researchers aiming to evaluate the pharmacodynamic effects of this compound on the tubulin cytoskeleton.
Introduction
This compound is a potent inhibitor of multiple HDACs, with particularly high potency against HDAC6 (IC50 = 0.007 μM).[1] HDAC6 is a cytoplasmic enzyme primarily responsible for the deacetylation of non-histone proteins, most notably α-tubulin at the lysine-40 (K40) residue.[3][4][5] The acetylation of α-tubulin is a dynamic post-translational modification associated with microtubule stability.[3] Inhibition of HDAC6 by compounds like this compound leads to an accumulation, or hyperacetylation, of α-tubulin.[1] This makes the level of acetylated α-tubulin a reliable biomarker for the cellular activity of this compound and other HDAC6 inhibitors.[3] Western blotting is a standard and robust technique for quantifying changes in protein post-translational modifications, such as acetylation.[3]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the subsequent experimental workflow for detecting its effect on tubulin acetylation are outlined below.
Caption: Workflow for this compound treatment and Western blot analysis of acetyl-tubulin.
Quantitative Data Summary
The following table represents hypothetical data from a Western blot experiment designed to quantify the change in acetyl-tubulin levels after treatment with this compound. Band intensities are normalized to the loading control (α-tubulin).
| Treatment Group | Concentration (µM) | Normalized Acetyl-Tubulin Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 0.5 | 3.2 | 3.2 |
| This compound | 1.0 | 5.8 | 5.8 |
| This compound | 2.0 | 8.1 | 8.1 |
Experimental Protocol
This protocol provides a step-by-step method for performing a Western blot to detect acetylated α-tubulin after treating cells with this compound.
Materials and Reagents
-
Cell Line: Any suitable mammalian cell line (e.g., HeLa, A549, SH-SY5Y)
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: 10% polyacrylamide gels.
-
Running Buffer (1x)
-
Transfer Buffer (1x)
-
PVDF Membrane
-
Methanol
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-acetylated-α-tubulin (Lys40) antibody (e.g., clone 6-11B-1). Recommended dilution: 1:1000.[3]
-
Anti-α-tubulin or β-actin antibody (for loading control). Recommended dilution: 1:5000.
-
-
Secondary Antibody: HRP-conjugated anti-mouse IgG. Recommended dilution: 1:5000 to 1:10,000.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[6]
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][6]
-
Transfer the supernatant (protein lysate) to a new tube.[6]
-
-
Protein Quantification:
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[3][6]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.[3][6]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3][6]
-
Wash the membrane three times with TBST for 10 minutes each.[3][6]
-
-
Detection and Imaging:
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the first set of antibodies according to a standard protocol.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., α-tubulin or β-actin) by repeating the blocking and antibody incubation steps.
-
-
Data Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. benchchem.com [benchchem.com]
- 4. Acetyl-alpha-Tubulin (Lys40) (D20G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Application Notes and Protocols for Determining Cell Viability Following MC1742 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the effects of MC1742, a potent histone deacetylase (HDAC) inhibitor, on cell viability. This compound has been shown to induce growth arrest, apoptosis, and differentiation in cancer cells, particularly in sarcoma cancer stem cells, by increasing the acetylation of histone and non-histone proteins.[1][2] The following application notes detail the mechanism of action of this compound and provide a comprehensive protocol for a colorimetric cell viability assay, enabling researchers to quantify the cytotoxic and cytostatic effects of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors, such as this compound, can reverse this effect, leading to the reactivation of these genes and subsequent inhibition of cancer cell growth and survival.[4]
This compound is a potent pan-HDAC inhibitor, showing activity against multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11.[1][2][5] By inhibiting these enzymes, this compound increases the levels of acetylated histones (e.g., acetyl-H3) and other proteins like α-tubulin, which are markers of HDAC inhibition.[1][2] This altered acetylation status disrupts cellular processes, ultimately leading to apoptosis and a reduction in cell viability.[1][6]
Accurately quantifying the effect of this compound on cell viability is essential for its development as a potential therapeutic agent. This protocol describes the use of a tetrazolium-based colorimetric assay (such as MTT, XTT, or WST-1) to measure the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting HDACs, leading to an accumulation of acetylated proteins. This hyperacetylation alters the chromatin structure and modulates the expression of various genes involved in cell cycle control, apoptosis, and differentiation. The diagram below illustrates the general signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. invivochem.net [invivochem.net]
- 6. rndsystems.com [rndsystems.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Dosing and Administration of MC1742 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent inhibitor of histone deacetylases (HDACs), with demonstrated efficacy in preclinical models, notably in the context of parasitic infections such as toxoplasmosis.[1][2][3] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound in mouse models, based on available literature. It is designed to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
In Vivo Efficacy of this compound
A key study demonstrated the in vivo efficacy of this compound in a mouse model of acute toxoplasmosis. The following table summarizes the dosing regimen used in this study.
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Mouse Model | Acute Toxoplasmosis | [1][2][4] |
| Dose | 10 mg/kg | [1][2] |
| Frequency | Daily | [1][2] |
| Duration | 7 consecutive days | [1][2] |
| Vehicle | DMSO | [2] |
Note: The specific route of administration for this study was not explicitly stated in the reviewed literature. Common routes for such studies include intraperitoneal injection and oral gavage.
This compound HDAC Inhibition Profile
This compound has been characterized as a potent inhibitor of several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are detailed below.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Comparative Pharmacokinetics of Other HDAC Inhibitors in Mice
| Compound | Administration Route | Dose (mg/kg) | Cmax (µmol/L) | T1/2 (hours) | Bioavailability (%) |
| 6MAQH | Intraperitoneal | Not Specified | 1.81 ± 0.34 | 2.2 ± 0.33 | Not Reported |
| 5MABMA | Intraperitoneal | Not Specified | 1.54 ± 0.26 | 1.98 ± 0.21 | Not Reported |
| Bisthianostat | Oral | 50 | Not Reported | 1.03 - 1.63 | 35.5 |
| Bisthianostat | Oral | 100 | Not Reported | Not Reported | 27.6 |
| Bisthianostat | Oral | 200 | Not Reported | Not Reported | 16.9 |
Experimental Protocols
Due to the absence of a specified route of administration for the 10 mg/kg dose of this compound, this section provides detailed protocols for two common and relevant methods: intraperitoneal injection and oral gavage. Researchers should select the most appropriate route based on their experimental objectives and the physicochemical properties of their specific formulation.
Protocol 1: Intraperitoneal (IP) Injection of this compound
Intraperitoneal injection is a common method for systemic drug delivery in mice, offering rapid absorption.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Formulation Preparation (Example):
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
For a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg.
-
The volume of the stock solution to be administered would be 25 µL.
-
To minimize irritation from DMSO, the stock solution can be diluted with sterile saline or PBS immediately before injection. A common final DMSO concentration is ≤10%. For a final injection volume of 100 µL, mix 10 µL of a 25 mg/mL this compound stock in DMSO with 90 µL of sterile saline. Note: The solubility of this compound in the final formulation must be confirmed.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Restrain the mouse securely. One common method is to lift the mouse by the base of the tail and allow it to grasp a surface, then gently scruff the neck.
-
-
Injection:
-
Position the mouse on its back with the head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate gently to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution smoothly. The recommended maximum IP injection volume for a mouse is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, pain, or adverse reactions for at least 30 minutes post-injection.
-
Protocol 2: Oral Gavage (PO) Administration of this compound
Oral gavage ensures the direct delivery of a precise dose to the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., DMSO, followed by dilution in corn oil, methylcellulose, or water, depending on solubility and stability)
-
Sterile water or saline
-
Flexible or rigid, ball-tipped gavage needle (20-22 gauge for adult mice)
-
1 mL sterile syringe
-
Animal scale
Procedure:
-
Formulation Preparation (Example):
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in the final gavage vehicle to the desired concentration. For example, if the final injection volume is 200 µL for a 25g mouse receiving 10 mg/kg, the concentration should be 1.25 mg/mL. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the administration volume.
-
Restrain the mouse firmly by scruffing the neck to immobilize the head.
-
-
Gavage:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse held vertically, gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, withdraw and reinsert.
-
Administer the solution slowly and steadily. The recommended maximum oral gavage volume for a mouse is 10 mL/kg.
-
Withdraw the needle gently.
-
-
Post-administration Monitoring:
-
Monitor the mouse for any signs of respiratory distress, regurgitation, or injury.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow for In Vivo Administration
Caption: Generalized workflow for in vivo administration of this compound.
References
- 1. A potent HDAC inhibitor blocks Toxoplasma gondii tachyzoite growth and profoundly disrupts parasite gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of MC1742-Induced Cell Cycle Arrest
Introduction
MC1742 is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), targeting multiple HDAC isoforms including HDAC1, 2, 3, 6, 8, 10, and 11 with IC₅₀ values in the nanomolar to low micromolar range.[1][2][3][4] By inhibiting HDACs, this compound leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression.[1][2] This epigenetic modification can trigger a variety of cellular responses, including growth arrest, apoptosis, and differentiation in cancer cells, particularly in cancer stem cells (CSCs).[1][2] These characteristics make this compound a promising candidate for anti-cancer therapeutic development.[1][2][5]
One of the key anti-proliferative effects of HDAC inhibitors like this compound is the induction of cell cycle arrest.[1][2][5] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique for cell cycle analysis.[5][6] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[5] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.[6]
By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and determine the nature of the cell cycle arrest induced by the compound.
Materials and Reagents
-
This compound (MedchemExpress, Cat. No. HY-100648 or similar)
-
Cancer cell line of interest (e.g., sarcoma, breast cancer, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting and do not exceed 80% confluency.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Cell Preparation for Flow Cytometry
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any RNA that might interfere with the DNA staining.[5][7]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cells to flow cytometer tubes.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample for accurate analysis.
Data Analysis and Expected Results
The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). A histogram of cell count versus PI fluorescence intensity will be generated. Gates should be set to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Representative Data
Treatment of sarcoma cancer stem cells with this compound is expected to induce a dose- and time-dependent arrest in the G2/M phase of the cell cycle. The following table represents hypothetical but expected quantitative data based on the known mechanism of HDAC inhibitors.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 24 Hours | |||
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (0.5 µM) | 58.9 ± 2.8 | 18.1 ± 2.2 | 23.0 ± 2.5 |
| This compound (1.0 µM) | 45.3 ± 3.5 | 15.6 ± 1.9 | 39.1 ± 3.2 |
| This compound (2.0 µM) | 30.1 ± 2.9 | 12.4 ± 1.5 | 57.5 ± 4.1 |
| 48 Hours | |||
| Vehicle Control (DMSO) | 64.8 ± 3.3 | 21.0 ± 2.6 | 14.2 ± 1.9 |
| This compound (0.5 µM) | 48.7 ± 3.9 | 14.5 ± 1.8 | 36.8 ± 3.5 |
| This compound (1.0 µM) | 32.1 ± 3.0 | 10.2 ± 1.3 | 57.7 ± 4.3 |
| This compound (2.0 µM) | 21.5 ± 2.5 | 8.1 ± 1.1 | 70.4 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway of this compound-Induced G2/M Arrest
This compound, as an HDAC inhibitor, increases the acetylation of histones, leading to a more open chromatin structure and altering the transcription of various genes. A key target in cell cycle regulation is the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1). HDAC inhibitors have been shown to upregulate p21 expression by increasing histone acetylation at its promoter region.[5][7] p21 then inhibits the activity of cyclin-CDK complexes, which are critical for cell cycle progression. For the G2/M transition, the Cyclin B1/CDK1 (cdc2) complex is paramount. By upregulating p21, this compound leads to the inhibition of the Cyclin B1/CDK1 complex, thereby preventing cells from entering mitosis and causing an arrest in the G2/M phase.[1]
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Experimental Workflow
The overall experimental workflow for analyzing this compound-induced cell cycle arrest is summarized in the following diagram.
Caption: Workflow for flow cytometry analysis of cell cycle.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV in G0/G1 Peak | Inconsistent staining | Ensure thorough mixing during staining. Check PI solution concentration. |
| Cell clumps | Filter the cell suspension through a 40 µm mesh before analysis. | |
| Broad S Phase Peak | High cell density | Ensure cells are in exponential growth and not overgrown. |
| Debris in Scatter Plot | Excessive cell death | Handle cells gently during preparation. Analyze samples promptly. |
| Low Cell Count | Cell loss during washes | Be careful when decanting supernatants. Reduce centrifugation speed if necessary. |
Conclusion
The protocol described in this application note provides a reliable method for assessing the effect of the HDAC inhibitor this compound on the cell cycle of cancer cells. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can elucidate the anti-proliferative mechanisms of this compound and similar compounds. The expected outcome is a significant arrest of cells in the G2/M phase, consistent with the known mechanism of action of HDAC inhibitors involving the upregulation of p21 and subsequent inhibition of the Cyclin B1/CDK1 complex. This assay is a valuable tool for the preclinical evaluation of novel anti-cancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting cyclin-dependent kinases in sarcoma treatment: Current perspectives and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic Role of Rb, p16, Cyclin D1 Proteins in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]
- 5. Novel histone deacetylase inhibitors induce growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pompo GD, Salerno M, Rotili D, Valente S, Zwergel C, Avnet S, et al. (2015). Novel Histone Deacetylase Inhibitors Induce Growth Arrest, Apoptosis, and Differentiation in Sarcoma Cancer Stem Cells. J Med Chem. [sciepub.com]
- 7. Novel histone deacetylase inhibitors induce growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells [cris.unibo.it]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MC1742 Insolubility in Aqueous Solutions
Welcome to the technical support center for MC1742. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in aqueous solutions during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it insoluble?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO at high concentrations. Commercial suppliers typically provide data on the maximum solubility in DMSO, which can be as high as 100 mM.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: This is a common issue when working with hydrophobic compounds. The DMSO acts as a co-solvent, but when the concentration of DMSO is significantly lowered by dilution in an aqueous medium, the this compound can no longer stay in solution and precipitates out. To avoid this, it is crucial to perform a stepwise dilution and ensure the final concentration of DMSO in your experimental setup is as low as possible while still maintaining the solubility of this compound. A general recommendation is to keep the final DMSO concentration below 0.5% to minimize cytotoxicity.
Q4: What are the potential toxic effects of using DMSO in my cell-based assays?
A4: While widely used, DMSO can have cytotoxic effects on cells, especially at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, primary cells can be more sensitive. High concentrations of DMSO can dissolve cell membranes and interfere with cellular processes. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent itself.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several formulation strategies can be employed to improve the aqueous solubility of hydrophobic drugs like this compound. These include the use of:
-
Co-solvents: Besides DMSO, other organic solvents like ethanol can be used, though their compatibility with specific assays must be verified.
-
Surfactants and Micelle Formation: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Nanoparticle Formulations: Encapsulating this compound into nanostructured lipid carriers (NLCs) or polymeric nanoparticles can improve its delivery and solubility in aqueous environments. These advanced formulations often require specialized preparation techniques.
Troubleshooting Guides
Guide 1: Preparation of this compound Working Solutions for Cell-Based Assays
This guide provides a step-by-step protocol for preparing a working solution of this compound from a DMSO stock for use in typical cell culture experiments.
Objective: To prepare a final concentration of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO. (Molecular Weight of this compound = 395.47 g/mol )
-
Dissolve the this compound powder in the calculated volume of anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Perform Serial Dilutions in DMSO (if necessary):
-
If your final desired concentration is very low, it is good practice to first make an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
To minimize precipitation, add the this compound/DMSO solution to the pre-warmed medium while gently vortexing or swirling the tube. Crucially, do not add the aqueous medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the medium is at a non-toxic level (ideally ≤ 0.1%). For example, to achieve a 10 µM final concentration of this compound from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Optimizing MC1742 concentration to minimize off-target effects
Answering the needs of researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for optimizing the concentration of MC1742 to ensure target specificity and minimize off-target effects.
This compound is a potent inhibitor of Histone Deacetylases (HDACs), with significant activity against HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11.[1][2][3] Its primary mechanism of action involves increasing the levels of acetyl-H3 and acetyl-tubulin, which in turn can inhibit the growth of cancer stem cells by inducing growth arrest, apoptosis, and differentiation.[1][2] While potent, achieving the desired biological effect without inducing off-target activity is critical for experimental success and therapeutic development.[4] This guide offers a structured approach to determining the optimal concentration range for this compound in your specific cellular model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of multiple Histone Deacetylase (HDAC) enzymes, including class I and IIb HDACs.[3] Specifically, it demonstrates inhibitory activity against HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11, with IC50 values in the nanomolar to low micromolar range.[1][2] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone proteins (like H3) and non-histone proteins (like tubulin).[1][2] This alteration in protein acetylation status can induce apoptosis and growth arrest in cancer stem cells.[1]
Q2: What are the potential off-target effects of this compound?
A2: As this compound inhibits multiple HDAC isoforms, effects observed in cellular assays may not be attributable to a single target.[1][2][3] Off-target effects can arise when a drug interacts with unintended molecules.[4] For this compound, potential off-target effects could be driven by the inhibition of HDACs not central to the desired phenotype or by interactions with other, unrelated proteins. High concentrations may lead to cytotoxicity that is independent of its primary HDAC inhibitory mechanism. Careful dose-response studies are essential to distinguish on-target from off-target effects.
Q3: How do I determine the starting concentration range for my experiments?
A3: A good starting point is to perform a dose-response experiment spanning a wide range of concentrations, typically from 0.1 nM to 10 µM.[5] Based on published data, this compound shows biological activity in different cellular contexts at concentrations ranging from 25 nM to 2 µM.[1][3] For instance, it enhances bone nodule formation at concentrations as low as 25 nM and induces apoptosis in cancer stem cells at concentrations of 500 nM and above.[1][3] Your initial dose-response curve should help identify the half-maximal inhibitory concentration (IC50) in your specific assay.[5]
Q4: How can I confirm that this compound is engaging its intended targets in my cells?
A4: Target engagement can be confirmed by observing the direct downstream biochemical consequences of HDAC inhibition. A common and effective method is to perform a Western blot to detect changes in the acetylation status of known HDAC substrates. For this compound, you should observe a dose-dependent increase in acetylated Histone H3 (acetyl-H3) and acetylated tubulin.[1][2] A reduction in the phosphorylation of key signaling proteins, if their deacetylation is regulated by the targeted HDACs, can also serve as a biomarker of target engagement.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in my cell viability assay. | Pipetting inaccuracy, inadequate mixing of reagents, or edge effects in the assay plate.[6] | Calibrate pipettes regularly and consider using reverse pipetting for viscous solutions. Ensure thorough but gentle mixing of all solutions. To avoid edge effects, you can fill the outer wells of the plate with a buffer or sterile water.[6] |
| I'm not observing a dose-dependent effect on my target. | The concentration range tested may be too low or too high. The cell line may not be sensitive to this compound, or the assay conditions could be suboptimal.[7] | Perform a broader dose-response experiment to determine the IC50.[7] Confirm that your chosen cell line expresses the target HDACs at sufficient levels. Verify the quality and specificity of your antibodies if using an immunoassay.[7] |
| This compound is showing higher cytotoxicity than expected. | The compound may have poor solubility and is precipitating at higher concentrations, leading to non-specific toxicity. Alternatively, the observed cytotoxicity could be an off-target effect. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%).[7] To investigate off-target effects, perform a counterscreen against a panel of related targets or use a structurally distinct inhibitor of the same target to see if the phenotype is reproduced. |
| The IC50 value I calculated is different from published values. | Assay conditions, such as cell density, incubation time, and the specific endpoint measured, can significantly influence the apparent IC50.[6] The purity of the compound can also be a factor.[7] | Standardize your assay protocol, including cell seeding density and treatment duration. Ensure the purity of your this compound stock. It is also important to note that IC50 values can vary between different cell lines and assay formats.[7] |
Data Presentation
Table 1: In Vitro IC50 Values for this compound Against Various HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
| Data compiled from multiple sources.[1][2] |
Table 2: Recommended Concentration Ranges for Different Cellular Assays
| Assay Type | Recommended Concentration Range | Key Endpoint |
| Apoptosis Induction in Sarcoma CSCs | 0.5 - 2 µM | Caspase activation, Annexin V staining |
| Osteogenic Differentiation | 0.025 - 0.5 µM | Bone nodule formation, Alkaline phosphatase activity |
| Histone H3 Acetylation | 0.5 - 2 µM | Increased acetyl-H3 levels by Western blot |
| CSCs: Cancer Stem Cells. Data is based on previously reported effective concentrations.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT/MTS)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10 µM down to 0.1 nM).[5] Ensure the final DMSO concentration in all wells is consistent and below 0.5%.[7]
-
Treatment: Remove the existing medium from the cells and add the media containing the various concentrations of this compound. Include a vehicle-only control (DMSO) and a no-cell control (medium only).[5]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][5]
-
Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Protocol 2: Western Blot for Target Engagement (Histone H3 Acetylation)
This protocol is to confirm that this compound is engaging its target by measuring the acetylation of Histone H3.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and probe with primary antibodies against acetyl-Histone H3 (acetyl-H3) and total Histone H3, followed by HRP-conjugated secondary antibodies.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the acetyl-H3 signal to the total H3 signal to determine the fold change in acetylation.[7]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common issues with MC1742 in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCF-7 human breast cancer cell line.
Frequently Asked Questions (FAQs)
General Cell Culture
Q1: What are the key characteristics of the MCF-7 cell line?
The MCF-7 cell line, derived from a pleural effusion of a 69-year-old Caucasian woman with metastatic breast adenocarcinoma, is one of the most widely studied human breast cancer cell lines.[1][2] Key characteristics include:
-
Morphology: Epithelial-like, growing in monolayers with a tendency to form domes at high confluence.[1][3]
-
Receptor Status: Positive for estrogen receptor (ERα) and progesterone receptor (PR), making them a valuable model for hormone-responsive breast cancer.[1][2]
-
Growth Rate: MCF-7 cells are known for their relatively slow growth, with a doubling time reported to be between 30 to 40 hours.[4][5]
-
Tumorigenicity: They are poorly aggressive and have low metastatic potential.[2][3]
Q2: What is the recommended culture medium for MCF-7 cells?
The most commonly used medium is Eagle's Minimum Essential Medium (EMEM) supplemented with the following:[1][4][5]
| Component | Recommended Concentration |
| Fetal Bovine Serum (FBS) | 10% |
| L-Glutamine | 2 mM |
| Non-Essential Amino Acids (NEAA) | 0.1 mM |
| Bovine Insulin | 0.01 mg/mL |
| Sodium Pyruvate | 1 mM |
| Penicillin/Streptomycin | 1% |
For studies investigating estrogenic activity, it is advisable to use phenol red-free medium, as phenol red can act as a weak estrogen.[1][6]
Q3: My MCF-7 cells are growing very slowly and have poor attachment after thawing. Is this normal?
Yes, this is a common observation with MCF-7 cells. They are known to be slow-growing and may exhibit delayed attachment, especially after thawing or during the first few subcultures.[7] It's also normal to see some floating, viable cell clusters; these should be retained by gentle centrifugation and added back to the flask.
Troubleshooting
Q4: I am observing changes in the morphology and behavior of my MCF-7 cells after several passages. What could be the cause?
Long-term culture can lead to phenotypic and genotypic drift in MCF-7 cells.[8][9] This cell line is known for its genetic instability and the existence of various subpopulations.[1][10] Different MCF-7 sublines from different laboratories have been shown to have distinct morphologies and gene expression profiles.[11][12] To ensure reproducibility, it is crucial to:
-
Work from a defined working cell bank of frozen stock.[1]
-
Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.[11][13]
-
Use cells at a low passage number for experiments.[7]
Q5: I suspect my cell culture is contaminated with mycoplasma. What are the signs and how can I test for it?
Mycoplasma contamination is a pervasive issue in cell culture that cannot be detected by visual inspection under a microscope.[14] Signs of mycoplasma contamination can be subtle and include:[14]
-
Reduced cell proliferation rate.[14]
-
Changes in cell metabolism and gene expression.[14]
-
Decreased transfection efficiency.[14]
Several methods are available for mycoplasma detection:
| Detection Method | Principle |
| PCR-based assays | Highly sensitive and specific detection of mycoplasma DNA. |
| Fluorescent staining (e.g., DAPI) | Staining of mycoplasma DNA, which appears as small fluorescent particles outside the cell nucleus. |
| ELISA | Detects mycoplasma-specific antigens. |
| Microbiological culture | Considered the "gold standard" but is time-consuming. |
Q6: My MCF-7 cells are showing resistance to a drug they were previously sensitive to. What could be the mechanism?
MCF-7 cells can develop resistance to various anti-cancer drugs, including tamoxifen and doxorubicin, through several mechanisms.[15][16][17] These can be broadly categorized as:
-
Intrinsic Resistance: Pre-existing resistance in a subpopulation of cells.[15]
-
Acquired Resistance: Develops after prolonged exposure to a drug.[15]
Key mechanisms of acquired drug resistance in MCF-7 cells include:[15][18][19]
-
Overexpression of drug efflux pumps: Such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the cell.[18][19]
-
Alterations in estrogen receptor signaling: Long-term exposure to anti-estrogens like tamoxifen can lead to the emergence of cells with altered ERα expression and estrogen-independent growth.[8]
-
Epithelial-to-Mesenchymal Transition (EMT): A change in cell phenotype associated with increased resistance and invasiveness.[18]
-
Changes in cellular metabolism. [17]
Experimental Protocols
Protocol 1: Routine Passaging of MCF-7 Cells
This protocol is for subculturing MCF-7 cells in a T-75 flask.
Materials:
-
Complete growth medium (EMEM with supplements)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
75 cm² cell culture flask
-
15 mL conical tubes
-
Centrifuge
-
Inverted microscope
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Observe the cells under an inverted microscope to ensure they are 70-80% confluent.[1][4]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.[20]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.[4]
-
Incubate at 37°C for 5-15 minutes.[4] Monitor the cells under the microscope until they are detached. Avoid agitating the flask to prevent cell clumping.[4]
-
Once detached, add 10 mL of complete growth medium to the flask to neutralize the trypsin.[4]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[4]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[4]
-
Determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Seed new T-75 flasks at a density of 2-4 x 10⁴ cells/cm². A subcultivation ratio of 1:3 to 1:6 is recommended.[1][4]
-
Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO₂.[4]
Protocol 2: Mycoplasma Detection by PCR
This is a generalized protocol for detecting mycoplasma contamination using a PCR-based kit. Always refer to the manufacturer's specific instructions.
Workflow:
References
- 1. MCF7 | Culture Collections [culturecollections.org.uk]
- 2. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 3. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 4. mcf7.com [mcf7.com]
- 5. mcf7.com [mcf7.com]
- 6. researchgate.net [researchgate.net]
- 7. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 8. Phenotypic changes in MCF-7 cells during prolonged exposure to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term exposure of MCF-7 breast cancer cells to ethanol stimulates oncogenic features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Doing Good Science: Authenticating Cell Line Identity [worldwide.promega.com]
- 14. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 15. genspark.ai [genspark.ai]
- 16. A multidrug-resistant MCF-7 human breast cancer cell line which exhibits cross-resistance to antiestrogens and hormone-independent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy [frontiersin.org]
- 19. pnas.org [pnas.org]
- 20. encodeproject.org [encodeproject.org]
Mitigating MC1742-induced cytotoxicity in normal cells
Welcome to the technical support center for MC1742. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating this compound-induced cytotoxicity in normal cells during pre-clinical research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent Histone Deacetylase (HDAC) inhibitor with significant activity against class I and IIb HDACs.[1] Its primary mechanism involves preventing the removal of acetyl groups from histone and non-histone proteins.[2] This leads to an accumulation of acetylated proteins, such as acetyl-histone H3 and acetyl-tubulin, which in turn induces growth arrest, apoptosis, and differentiation in cancer cells, particularly in sarcoma cancer stem cells.[1]
Q2: Why does this compound exhibit cytotoxicity in normal, non-cancerous cells?
A2: While this compound is targeted towards cancer cells, the HDAC enzymes it inhibits are also present and functional in healthy cells.[2] HDACs regulate essential cellular processes, including gene expression and cell cycle progression, in both normal and cancerous cells.[2] Therefore, the potent inhibition of these enzymes by this compound can disrupt normal cellular function and lead to off-target cytotoxicity, a common challenge with many chemotherapeutic agents.[3]
Q3: What is "NormaShield-1" and how is it designed to mitigate this compound's side effects?
A3: "NormaShield-1" is a hypothetical, co-administered cytoprotective agent. It is designed to selectively protect normal, healthy cells from this compound-induced apoptosis. Its proposed mechanism involves the activation of a pro-survival signaling pathway that is specifically deficient or mutated in the target cancer cells (e.g., a p53-dependent pathway). This strategy, known as cyclotherapy, aims to induce a temporary and protective cell-cycle arrest in normal cells, making them less vulnerable to the cytotoxic effects of this compound.[4][5]
Q4: Is NormaShield-1 expected to interfere with the anti-cancer activity of this compound?
A4: No. NormaShield-1 is specifically designed to be effective only in cells with a functional protective pathway (e.g., intact p53). Many cancer cells have mutations in these pathways, which is often what contributes to their uncontrolled proliferation.[5] Therefore, cancer cells are unable to utilize the protective mechanism activated by NormaShield-1, leaving them fully susceptible to the anti-cancer effects of this compound. The goal is to improve the therapeutic window by reducing toxicity in normal tissues without compromising efficacy.[3]
Section 2: Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in normal cell lines, even with NormaShield-1.
-
Possible Cause 1: Suboptimal Concentration of NormaShield-1.
-
Solution: The protective effect of NormaShield-1 is dose-dependent. Perform a dose-response experiment by titrating NormaShield-1 across a range of concentrations while keeping the this compound concentration constant. This will help determine the optimal protective concentration for your specific normal cell line.
-
-
Possible Cause 2: Incorrect Timing of Administration.
-
Solution: The protective mechanism of NormaShield-1 may require pre-incubation to engage the pro-survival pathway before the cells are exposed to this compound. Test a time-course experiment, adding NormaShield-1 at various time points (e.g., 2, 6, 12, and 24 hours) before introducing this compound.
-
-
Possible Cause 3: Poor Cell Health or Contamination.
Issue 2: Reduced anti-cancer efficacy of this compound in cancer cells when co-administered with NormaShield-1.
-
Possible Cause 1: Cancer Cell Line Has an Intact Protective Pathway.
-
Solution: The selective mechanism of NormaShield-1 relies on the target cancer cells having a deficient protective pathway. Verify the status of this pathway (e.g., p53 mutation status) in your cancer cell line. If the pathway is intact, NormaShield-1 may inadvertently protect the cancer cells. This combination would not be suitable for that specific cancer model.
-
-
Possible Cause 2: Off-Target Effects of NormaShield-1.
-
Solution: At high concentrations, NormaShield-1 might have unintended off-target effects that interfere with this compound's mechanism. Re-evaluate the dose-response curve for NormaShield-1 in your cancer cell line alone to ensure it is inert at the concentrations being used in the combination studies.
-
-
Possible Cause 3: Chemical Interaction or Degradation.
-
Solution: Assess the stability of this compound in the culture medium when NormaShield-1 is present. A chemical interaction, though unlikely, could degrade this compound. This can be checked by analyzing the media using techniques like HPLC.
-
Section 3: Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of successful mitigation.
Table 1: Comparative IC50 Values of this compound (Hypothetical Data)
| Cell Line | Cell Type | Treatment | IC50 (µM) | Therapeutic Index Improvement |
| HDF (Human Dermal Fibroblasts) | Normal | This compound Alone | 4.5 | - |
| HDF (Human Dermal Fibroblasts) | Normal | This compound + 1µM NormaShield-1 | 18.2 | 4.0x |
| Saos-2 (Osteosarcoma) | Cancer (p53 null) | This compound Alone | 0.8 | - |
| Saos-2 (Osteosarcoma) | Cancer (p53 null) | This compound + 1µM NormaShield-1 | 0.9 | No significant change |
Table 2: Apoptosis Induction (Caspase-3/7 Activity) after 24h Treatment (Hypothetical Data)
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | % Reduction in Apoptosis |
| HDF (Normal) | 2µM this compound Alone | 12.4 | - |
| HDF (Normal) | 2µM this compound + 1µM NormaShield-1 | 3.1 | 75% |
| Saos-2 (Cancer) | 2µM this compound Alone | 15.8 | - |
| Saos-2 (Cancer) | 2µM this compound + 1µM NormaShield-1 | 15.5 | No significant change |
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Treatment:
-
For NormaShield-1 pre-treatment, replace the medium with fresh medium containing various concentrations of NormaShield-1 or vehicle control. Incubate for the desired pre-treatment period (e.g., 12 hours).
-
Add this compound at various concentrations to the appropriate wells. Ensure final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic (typically <0.5%).[6]
-
Include controls: cells with vehicle only (negative control) and cells with a known toxin (positive control).[7]
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on a shaker for 10 minutes at a low speed to fully dissolve the crystals.[9]
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Western Blot for Acetyl-Histone H3 and Acetyl-Tubulin
This protocol verifies the on-target activity of this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetyl-histone H3, acetyl-tubulin, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 5: Visual Guides and Workflows
Diagram 1: this compound and NormaShield-1 Signaling Pathway
Caption: Hypothetical mechanism of this compound and the protective agent NormaShield-1.
Diagram 2: Experimental Workflow for Efficacy and Cytotoxicity Testing
Caption: A standard workflow for testing this compound with a cytoprotective agent.
Diagram 3: Troubleshooting Logic Flowchart
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Investigating MC1742 in Sarcoma Subtypes
Disclaimer: The following information is for research purposes only and is based on preclinical data. MC1742 is an investigational compound, and no clinical data is available to guide dosage adjustments for different sarcoma subtypes in humans. The information provided here is intended to support researchers in designing and troubleshooting preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in sarcoma?
This compound is a potent histone deacetylase (HDAC) inhibitor.[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the expression of tumor suppressor genes.[2] In the context of sarcoma, preclinical studies have shown that this compound can induce growth arrest, apoptosis (programmed cell death), and differentiation of sarcoma stem cells.[1] Specifically, it has been observed to promote the osteogenic differentiation of sarcoma stem cells at non-toxic doses.[2]
Q2: Is there any clinical data available for this compound in sarcoma patients?
Currently, there are no published clinical trial results for this compound in sarcoma. Its development is in the preclinical stage. Information on other HDAC inhibitors in clinical trials for solid tumors can provide some context, but direct extrapolation of dosage or efficacy is not possible.[3][4]
Q3: How do I determine the optimal dosage of this compound for my specific sarcoma cell line?
The optimal dosage of this compound will vary between different sarcoma cell lines and subtypes. A dose-response study is essential to determine the effective concentration for your specific model. A suggested experimental workflow is provided in the "Experimental Protocols" section below. Key parameters to assess include cell viability (e.g., using an MTT or CellTiter-Glo assay), induction of apoptosis (e.g., via Annexin V staining or caspase activity assays), and markers of differentiation relevant to your sarcoma subtype.
Q4: What are the known IC50 values of this compound for different HDAC enzymes?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The reported IC50 values for this compound against various HDAC isoforms are summarized in the table below.[1]
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Q5: What are the potential mechanisms of resistance to HDAC inhibitors like this compound?
While specific resistance mechanisms to this compound in sarcoma have not been elucidated, general mechanisms of resistance to HDAC inhibitors may include:
-
Increased expression of drug efflux pumps.
-
Alterations in the expression or mutation of HDACs.
-
Activation of alternative survival pathways.
-
Changes in the tumor microenvironment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death even at low concentrations of this compound | The sarcoma cell line is highly sensitive to HDAC inhibition. | Perform a more granular dose-response curve with lower concentrations of this compound. Reduce the treatment duration. |
| No significant effect on cell viability at tested concentrations | The sarcoma cell line may be resistant to this compound monotherapy. The concentration range may be too low. | Verify the activity of your this compound stock. Increase the concentration range in your dose-response experiment. Consider combination therapies with other anti-cancer agents, as HDAC inhibitors have been shown to sensitize cancer cells to other treatments.[2][3] |
| Inconsistent results between experiments | Issues with cell culture maintenance (e.g., passage number, confluency). Variability in drug preparation. | Maintain consistent cell culture practices. Prepare fresh drug dilutions for each experiment from a validated stock solution. Include appropriate positive and negative controls in every experiment. |
| Difficulty in observing cell differentiation | The endpoint for differentiation may not be optimal. The time point for analysis may be too early or too late. | Use multiple markers for differentiation (e.g., gene expression of differentiation markers, morphological changes, functional assays). Perform a time-course experiment to identify the optimal time point for observing differentiation. |
Experimental Protocols
Protocol 1: Determining the Effective Dose of this compound on Sarcoma Cell Viability
Objective: To determine the concentration of this compound that inhibits the growth of a specific sarcoma cell line by 50% (GI50).
Materials:
-
Sarcoma cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed sarcoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from nanomolar to micromolar, based on the known IC50 values. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours).
-
Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the GI50 value using a non-linear regression analysis.
Visualizations
Caption: Signaling pathway of this compound in sarcoma cells.
Caption: Workflow for determining the effective dose of this compound.
References
- 1. invivochem.net [invivochem.net]
- 2. Therapeutic applications of histone deacetylase inhibitors in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 trial of the histone deacetylase inhibitor AR-42 in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor MC1742 Efficacy in In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of MC1742, a potent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Class I and IIb histone deacetylases (HDACs).[1] Its mechanism of action involves binding to the zinc-containing catalytic domain of HDAC enzymes, which prevents the removal of acetyl groups from histone and non-histone proteins.[2] This leads to an accumulation of acetylated proteins, altering chromatin structure and gene expression, ultimately resulting in cell cycle arrest, apoptosis, and the inhibition of cancer stem cell growth.[1][3][4]
Q2: I'm observing poor or inconsistent efficacy of this compound in my in vivo model. What are the most likely causes?
Poor in vivo efficacy of small molecule inhibitors like this compound can stem from several factors. The most common issues include:
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to poor solubility, instability in the formulation, or rapid metabolism.
-
Suboptimal Dosing or Schedule: The dose may be too low to achieve a therapeutic concentration at the tumor site, or the dosing frequency may be insufficient to maintain target engagement.
-
Formulation Issues: The vehicle used to dissolve or suspend this compound may not be appropriate, leading to precipitation of the compound upon administration.
-
Inappropriate Animal Model: The chosen cancer model may not be sensitive to HDAC inhibition.
Q3: What is a good starting point for dosing this compound in a mouse xenograft model?
While specific in vivo dosing for this compound has not been extensively published, data from other HDAC inhibitors can provide a starting point. For potent HDAC inhibitors, doses in mouse models can range from 0.5 mg/kg to 75 mg/kg, administered via intraperitoneal (i.p.) or oral (p.o.) routes.[5][6] A dose-finding study is highly recommended to determine the maximum tolerated dose (MTD) and a preliminary effective dose range for this compound in your specific model.
Q4: How can I assess whether this compound is reaching its target in vivo?
Pharmacodynamic (PD) studies are crucial to confirm target engagement. This can be assessed by measuring the levels of acetylated histones (e.g., acetyl-H3) or other known HDAC substrates (e.g., acetyl-tubulin) in tumor tissue or peripheral blood mononuclear cells (PBMCs) at various time points after this compound administration.[5] An increase in acetylation would indicate that this compound is inhibiting HDAC activity in vivo.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation of this compound
This compound is soluble in DMSO at 100 mM. However, DMSO can be toxic to animals at high concentrations. Therefore, a suitable vehicle is required for in vivo administration.
Possible Solutions:
-
Co-solvent Systems: A common approach for poorly soluble compounds is to use a co-solvent system. A suggested formulation for in vivo use involves dissolving this compound in a minimal amount of DMSO and then diluting it with other vehicles such as polyethylene glycol (PEG300), Tween 80, and saline.[7]
-
Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HPBCD), can significantly improve its aqueous solubility and stability.[8][9]
-
Nanoparticle Formulations: For advanced delivery, nanostructured lipid carriers (NLCs) or other nanoparticle-based systems can be explored to enhance the bioavailability of poorly water-soluble HDAC inhibitors.[10][11]
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a small volume of 100% DMSO to create a stock solution.
-
For the final dosing solution, mix the DMSO stock with PEG300 (e.g., to a final concentration of 10-20%).
-
Add Tween 80 (e.g., to a final concentration of 5-10%) and mix thoroughly.
-
Bring the solution to the final volume with sterile saline or phosphate-buffered saline (PBS).
-
Visually inspect the solution for any precipitation before administration. It is recommended to prepare the formulation fresh before each use.
Issue 2: Lack of In Vivo Efficacy Despite a Soluble Formulation
If the formulation appears appropriate but in vivo efficacy is still lacking, consider the following:
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and integrity of your this compound batch.
-
Conduct a Dose-Escalation Study: Start with a low dose and escalate to higher doses to determine the MTD. This will help identify a safe and potentially effective dose range.
-
Optimize the Dosing Schedule: The half-life of this compound in vivo is unknown. Consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain adequate drug exposure. Pharmacokinetic studies of similar HDAC inhibitors have shown half-lives in the range of 2 to 10 hours in rodents.[5][12]
-
Perform Pharmacodynamic Analysis: As mentioned in the FAQs, confirm target engagement by measuring histone acetylation in tumor and/or surrogate tissues. This will help determine if the lack of efficacy is due to insufficient target inhibition.
-
Evaluate the Animal Model: Re-evaluate the sensitivity of your chosen cancer cell line to this compound in vitro. Some tumor types may be inherently resistant to HDAC inhibition.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 100 |
| HDAC2 | 110 |
| HDAC3 | 20 |
| HDAC6 | 7 |
| HDAC8 | 610 |
| HDAC10 | 40 |
Data compiled from multiple sources.[1]
Table 2: Pharmacokinetic Parameters of Analogous HDAC Inhibitors in Rodents
| Compound | Animal Model | Route | Dose (mg/kg) | Cmax (µM) | T1/2 (hours) | Bioavailability (%) |
| 6MAQH | Athymic Mice | i.p. | 0.5 | 1.81 | 2.2 | N/A |
| 5MABMA | Athymic Mice | i.p. | 0.5 | 1.54 | 1.98 | N/A |
| S-AR-42 | CD2F1 Mice | p.o. | 20 | ~55 | 10.1 | 26 |
| S-AR-42 | F344 Rats | p.o. | N/A | N/A | N/A | 100 |
This table presents data from other HDAC inhibitors to provide a reference for what might be expected for this compound.[5][12] N/A: Not Available.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Deacetylase Inhibitor AR-42 Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
- 8. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanostructured lipid carrier formulation for delivering poorly water-soluble ITF3756 HDAC inhibitor [boa.unimib.it]
- 11. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing MC1742 off-target protein interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the histone deacetylase (HDAC) inhibitor, MC1742. This guide will help you identify and minimize potential off-target protein interactions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent pan-histone deacetylase (HDAC) inhibitor. It targets multiple HDAC isoforms, which are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2][3][4][5][6] This deacetylation leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes. This mechanism underlies its demonstrated ability to induce growth arrest, apoptosis, and differentiation in cancer stem cells, particularly in sarcomas.
Q2: What are the known on-target activities of this compound?
This compound exhibits potent inhibitory activity against several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) for various HDACs are summarized in the table below.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data sourced from multiple suppliers and publications.[1][2][3][4][5][6]
Q3: What are off-target protein interactions and why are they a concern when using this compound?
Off-target interactions occur when a compound, such as this compound, binds to proteins other than its intended targets (HDACs). These unintended interactions can lead to a variety of issues in research and drug development, including:
-
Misleading Experimental Results: Attributing a biological effect to the inhibition of the primary target when it is, in fact, caused by an off-target interaction.
-
Cellular Toxicity: Engagement with essential cellular proteins can lead to unexpected and undesirable cytotoxic effects.[1][7]
-
Complicated Structure-Activity Relationship (SAR) Studies: Off-target effects can obscure the true relationship between the chemical structure of a compound and its on-target activity.
Q4: Are there any known or potential off-target proteins for this compound?
This compound belongs to the hydroxamate class of HDAC inhibitors. A recent chemical proteomics study identified Metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target for hydroxamate-based HDAC inhibitors.[8][9] MBLAC2 is an acyl-CoA hydrolase involved in lipid metabolism. While not yet specifically confirmed for this compound, its chemical structure suggests that MBLAC2 is a plausible off-target. Experimental validation is recommended to determine if this compound interacts with MBLAC2 in your experimental system.
Q5: How can I experimentally identify off-target interactions of this compound?
Several experimental approaches can be employed to identify off-target proteins of this compound:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful method to "fish" for binding partners of a small molecule from a cell lysate.[10][11][12][13]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.[9][14][15][16][17][18][19]
-
Proteome-wide Mass Spectrometry Approaches: Techniques like Thermal Proteome Profiling (TPP), a variation of CETSA, can provide a global view of protein thermal stability changes upon compound treatment, revealing both on- and off-targets.[14][16]
Troubleshooting Guides
This section provides guidance on common issues encountered when investigating this compound's off-target interactions.
Guide 1: Troubleshooting Affinity Chromatography Experiments
Issue: High background of non-specific protein binding.
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking of the affinity matrix. | Pre-incubate the beads with a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites. |
| Hydrophobic or ionic interactions between proteins and the matrix/linker. | Increase the salt concentration (e.g., up to 500 mM NaCl) and/or include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in the wash buffers.[20] |
| Inadequate washing steps. | Increase the number and volume of wash steps. Consider using a gradient of washing stringency.[20][21] |
Issue: Low yield of specifically bound proteins.
| Possible Cause | Troubleshooting Steps |
| Inefficient immobilization of this compound to the beads. | Ensure the coupling chemistry is appropriate and optimized. Verify successful immobilization using an analytical method if possible. |
| Steric hindrance of the this compound binding pocket after immobilization. | If possible, synthesize an this compound analog with a linker attached at a position that does not interfere with its binding to target proteins. |
| Elution conditions are too harsh, leading to protein denaturation and loss. | Optimize elution conditions. Try competitive elution with an excess of free this compound or a gentle change in pH or ionic strength.[13] |
Guide 2: Troubleshooting Cellular Thermal Shift Assay (CETSA) Experiments
Issue: No observable thermal shift for the expected target (HDACs).
| Possible Cause | Troubleshooting Steps |
| Insufficient compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement. |
| The chosen temperature range is not optimal for detecting a shift. | Empirically determine the melting temperature (Tm) of the target protein and select a temperature range around the Tm for the CETSA experiment.[15] |
| The antibody used for Western blotting is not specific or sensitive enough. | Validate the antibody's specificity and sensitivity. Ensure it recognizes the native protein in the soluble fraction. |
Issue: Inconsistent or high variability in results.
| Possible Cause | Troubleshooting Steps |
| Uneven heating of samples. | Use a thermal cycler with a heated lid to ensure uniform temperature distribution across all samples. |
| Incomplete or inconsistent cell lysis. | Optimize the lysis procedure. Ensure complete cell disruption to release soluble proteins.[22] |
| Variability in protein loading for Western blotting. | Perform a total protein quantification (e.g., BCA assay) on the soluble fraction and normalize the loading amounts. Use a loading control (e.g., actin or tubulin) to verify equal loading. |
Experimental Protocols
Protocol 1: Affinity Chromatography for Off-Target Identification
Objective: To enrich and identify proteins that bind to this compound from a cell lysate.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxyl group) for immobilization. The linker should be attached to a position on the molecule that is not critical for its binding activity.
-
Immobilization: Covalently couple the this compound analog to activated agarose beads (e.g., NHS-activated or CNBr-activated Sepharose).
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest using a mild lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Binding: Incubate the cell lysate with the this compound-coupled beads. Include a control incubation with beads coupled to a negative control molecule or mock-coupled beads.
-
Washing: Wash the beads extensively with lysis buffer containing a moderate salt concentration and a non-ionic detergent to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive elution with an excess of free this compound, or by changing the pH or salt concentration of the buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining. Excise unique bands from the gel and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Validation
Objective: To validate the binding of this compound to its target(s) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the band intensity of the soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[15][19]
Visualizations
HDAC Signaling Pathway Overview
The following diagram illustrates the general mechanism of action of HDACs and their inhibition by compounds like this compound.
Caption: General mechanism of HDAC action and inhibition by this compound.
Experimental Workflow for Off-Target Identification
This diagram outlines a typical workflow for identifying and validating off-target interactions of a small molecule inhibitor.
Caption: A logical workflow for identifying and validating off-target proteins.
Troubleshooting Decision Tree for Unexpected Phenotypes
This decision tree can help you troubleshoot when you observe a cellular phenotype that is inconsistent with the known function of HDACs.
Caption: A decision tree to guide troubleshooting of unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. uniprot.org [uniprot.org]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. conductscience.com [conductscience.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Current Advances in CETSA [frontiersin.org]
- 17. CETSA [cetsa.org]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
How to handle MC1742 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information on handling, stability, and troubleshooting potential issues with the HDAC inhibitor, MC1742.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term and short-term storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1] Solid this compound should be stored in a dry, dark environment.[2]
2. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO up to 100 mM. To prepare a stock solution, dissolve the solid compound in a suitable solvent like DMSO.
3. What are the known stability limitations of this compound?
While specific degradation pathways have not been extensively documented in the provided search results, general chemical principles suggest that compounds like this compound can be sensitive to factors such as:
-
pH: Extreme pH conditions can lead to hydrolysis.
-
Light: Photodegradation can occur with prolonged exposure to light. It is recommended to store this compound in the dark.[2]
-
Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.[3]
-
Repeated Freeze-Thaw Cycles: These can degrade the compound in solution. It is advisable to store the compound in single-use aliquots.[1]
4. Are there any known incompatibilities for this compound?
This compound may be incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions and handling procedures. 2. Prepare fresh stock solutions from solid compound. 3. Aliquot new stock solutions to minimize freeze-thaw cycles. |
| Precipitation of the compound in cell culture media | Poor solubility of this compound in aqueous solutions. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system. 2. Consider using a lower concentration of this compound. 3. Vortex the solution thoroughly before adding it to the media. |
| Loss of biological activity over time | The compound may have degraded. | 1. Discard old stock solutions. 2. Prepare fresh stock solutions and store them properly in aliquots at -80°C for long-term storage.[1] |
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Additional Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry and dark.[2] |
| Solid | -20°C | Long-term (months to years) | Dry and dark.[2] |
| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture and light.[1] |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture and light.[1] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 100 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow
Caption: Recommended workflow for handling and using this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
Technical Support Center: Optimizing MC1742 Incubation for Maximal HDAC Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MC1742, a potent pan-HDAC inhibitor. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to determine the optimal incubation time for achieving maximal histone deacetylase (HDAC) inhibition in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on its potent in vitro activity, a starting concentration range of 0.1 µM to 2 µM is recommended for most cell-based assays.[1] The optimal concentration will depend on the cell type and the specific biological endpoint being measured. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary significantly depending on the cell type, the specific HDAC isoforms being targeted, and the desired outcome (e.g., apoptosis, changes in gene expression). Published studies have used incubation times ranging from 24 to 72 hours for observing effects like apoptosis.[1] For maximal HDAC inhibition, it is crucial to perform a time-course experiment as detailed in the Experimental Protocols section below. Some HDAC inhibitors exhibit time-dependent inhibition, meaning their potency can increase with longer incubation times.[2][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent pan-HDAC inhibitor, targeting multiple HDAC isoforms.[1] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone and non-histone proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated proteins, which alters chromatin structure and gene expression, ultimately leading to effects such as cell cycle arrest, apoptosis, and differentiation in cancer cells.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For stock solutions, dissolve it in a suitable solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods should be considered, as components in the media can potentially impact its stability.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low HDAC inhibition observed | - Suboptimal incubation time: The incubation period may be too short for this compound to exert its maximal effect. - Incorrect concentration: The concentration of this compound may be too low for the specific cell line. - Inhibitor instability: this compound may be degrading in the cell culture medium over time. - Cell line resistance: The chosen cell line may be resistant to HDAC inhibitors. | - Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols). - Conduct a dose-response experiment to identify the optimal concentration. - Prepare fresh this compound solutions for each experiment. Consider the stability of the compound in your specific culture medium. - Try a different cell line or investigate potential resistance mechanisms. |
| High background in HDAC activity assay | - Contamination: Microbial contamination of cell cultures or reagents. - Non-specific substrate cleavage: The assay substrate may be cleaved by other cellular enzymes. | - Maintain sterile cell culture techniques and use fresh, sterile reagents. - Use a specific HDAC inhibitor like Trichostatin A (TSA) as a control to determine the proportion of the signal that is HDAC-dependent. |
| Inconsistent results between experiments | - Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes. - Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels. - Pipetting errors: Inaccurate dispensing of this compound or assay reagents. | - Standardize cell seeding density and use cells within a consistent passage number range. - Ensure consistent and stable incubation conditions. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Observed cytotoxicity at low concentrations | - Off-target effects: this compound may have effects on other cellular targets besides HDACs. - High sensitivity of the cell line: The chosen cell line may be particularly sensitive to HDAC inhibition. | - Review literature for known off-target effects of hydroxamate-based HDAC inhibitors.[6] - Perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your HDAC inhibition experiment to distinguish between specific inhibition and general toxicity. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against various HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data compiled from publicly available sources.[1][7]
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for Maximal HDAC Inhibition
This protocol describes a cell-based assay to determine the optimal incubation time for this compound to achieve maximal inhibition of HDAC activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
HDAC Activity Assay Kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
-
Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control)
-
DMSO (vehicle control)
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment. Allow cells to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control (DMSO in medium) and a positive control (e.g., TSA in medium).
-
Remove the old medium from the cells and add the medium containing this compound, vehicle, or positive control to the respective wells.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At each designated time point (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), proceed to the HDAC activity measurement for a subset of the wells.
-
-
HDAC Activity Measurement:
-
At each time point, lyse the cells according to the protocol provided with your HDAC Activity Assay Kit.
-
Perform the HDAC activity assay following the manufacturer's instructions. This typically involves adding a substrate that is deacetylated by HDACs, followed by a developer that generates a colorimetric or fluorescent signal.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells with no cells) from all other readings.
-
Calculate the percentage of HDAC inhibition for each time point using the following formula:
-
Plot the % Inhibition as a function of incubation time to visualize the time-course of HDAC inhibition. The optimal incubation time is the point at which the inhibition reaches its maximum and plateaus.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EVALUATION OF THE PHARMACODYNAMIC EFFECTS OF MGCD0103 FROM PRECLINICAL MODELS TO HUMAN, USING A NOVEL HDAC ENZYME ASSAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
Validation & Comparative
A Comparative Analysis of MC1742 and Vorinostat (SAHA) Efficacy in Sarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcomas, a heterogeneous group of malignant tumors of mesenchymal origin, present significant therapeutic challenges. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, with Vorinostat (SAHA) being a well-established pan-HDAC inhibitor. MC1742 is a novel HDAC inhibitor with demonstrated activity against sarcoma cancer stem cells. This guide provides an objective comparison of the preclinical efficacy of this compound and Vorinostat in sarcoma cells, supported by available experimental data.
At a Glance: this compound vs. Vorinostat
| Feature | This compound | Vorinostat (SAHA) |
| Primary Target | Class I and IIb HDACs | Pan-HDAC inhibitor (Classes I, II, and IV) |
| Proven Efficacy In | Sarcoma Cancer Stem Cells (CSCs) | Various sarcoma cell lines (e.g., synovial, chondrosarcoma) |
| Key Effects | Growth arrest, apoptosis, osteogenic differentiation of CSCs | Decreased cell viability, G1/S phase cell cycle arrest, apoptosis |
Efficacy Data in Sarcoma Cells
Cell Viability and Growth Inhibition
Quantitative data on the half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in inhibiting cell viability.
Table 1: IC50 Values for Vorinostat in Sarcoma Cell Lines
| Cell Line | Sarcoma Type | Vorinostat (SAHA) IC50 (µM) |
| SW-982 | Synovial Sarcoma | 8.6[1] |
| SW-1353 | Chondrosarcoma | 2.0[1] |
Data obtained after 48 hours of treatment using an MTS assay.[1]
For this compound, specific IC50 values for cell viability in the SW-982 and SW-1353 cell lines are not publicly available. However, studies on sarcoma cancer stem cells (CSCs) have shown that this compound effectively inhibits CSC growth.[2][3]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for anti-cancer drug efficacy.
Table 2: Apoptotic Effects of Vorinostat in Sarcoma Cell Lines
| Cell Line | Assay | Vorinostat (SAHA) Treatment | Result |
| SW-982 | Caspase 3/7 Activity | IC50 concentration | Increased activity up to 23% after 24 and 48 hours[1] |
| SW-1353 | Caspase 3/7 Activity | IC50 concentration | 3-fold activation of caspase 3/7[1] |
| SW-982 | Cleaved Caspase-3 | IC50 concentration | 21% of cells showed cleavage[1] |
| SW-1353 | Cleaved Caspase-3 | IC50 concentration | 28% of cells showed cleavage[1] |
This compound has been shown to induce apoptosis in human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells.[2][3]
Cell Cycle Arrest
Disruption of the cell cycle is another key mechanism by which anti-cancer drugs exert their effects.
Table 3: Cell Cycle Effects of Vorinostat in Sarcoma Cell Lines
| Cell Line | Effect |
| SW-982 | G1/S phase arrest[1] |
| SW-1353 | G1/S phase arrest[1] |
This compound has been documented to induce growth arrest in sarcoma CSCs, suggesting an impact on the cell cycle.[2][3]
Mechanism of Action and Signaling Pathways
Both this compound and Vorinostat function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in the reactivation of tumor suppressor genes and the induction of anti-cancer effects.
This compound is a potent inhibitor of Class I and IIb HDACs, with the following IC50 values against specific isoforms:
Table 4: HDAC Inhibition Profile of this compound
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data from in vitro enzyme assays.
In sarcoma CSCs, this compound treatment leads to an increase in acetylated histone H3 and acetyl-tubulin levels, consistent with its HDAC inhibitory activity.[2][4] At non-toxic doses, this compound has also been shown to promote osteogenic differentiation in sarcoma CSCs.[2][3]
Vorinostat (SAHA) is a pan-HDAC inhibitor, affecting a broader range of HDAC enzymes. In sarcoma cells, Vorinostat has been shown to upregulate the cell cycle inhibitor p21.[1] Studies in Ewing Sarcoma cells suggest that Vorinostat can activate the STAT3, AKT, and MAPK signaling pathways.[5]
Caption: Signaling pathways affected by Vorinostat in sarcoma cells.
Experimental Protocols
Cell Viability Assay (MTS)
-
Sarcoma cells (SW-982 and SW-1353) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Vorinostat (e.g., 0-15 µM) for 48 hours.[1]
-
Following treatment, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
The plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Caption: General workflow for an MTS-based cell viability assay.
Apoptosis Assay (Caspase 3/7 Activity)
-
Sarcoma cells are seeded in a 96-well plate.
-
Cells are treated with the respective IC50 concentrations of the HDAC inhibitor.
-
At various time points (e.g., 24, 48, 72 hours), a luminogenic caspase-3/7 substrate is added to the wells.
-
The plate is incubated at room temperature to allow for caspase cleavage of the substrate, which generates a luminescent signal.
-
Luminescence is measured using a luminometer.
-
The signal intensity is proportional to the amount of active caspase-3 and -7.
Cell Cycle Analysis (Flow Cytometry)
-
Sarcoma cells are treated with the HDAC inhibitor for a specified duration.
-
Cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.
Conclusion
Both this compound and Vorinostat demonstrate promising anti-sarcoma activity through the inhibition of HDACs, leading to cell growth inhibition and apoptosis. Vorinostat has shown efficacy in established sarcoma cell lines, such as SW-982 and SW-1353, by inducing G1/S phase cell cycle arrest and apoptosis. This compound exhibits potent activity against sarcoma cancer stem cells, a critical population of cells responsible for tumor initiation and recurrence. The differential targeting of bulk tumor cells by Vorinostat and cancer stem cells by this compound suggests that these agents may have distinct or complementary roles in sarcoma therapy. Further head-to-head comparative studies in a broader range of sarcoma models, including both bulk tumor cells and cancer stem cells, are warranted to fully elucidate their relative therapeutic potential and to inform the design of future clinical trials.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel histone deacetylase inhibitors induce growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel histone deacetylase inhibitors induce growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells. | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor tissue and its application in distinguishing cytotoxic drug-induced DNA double strand breaks from DNA double strand breaks associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MC1742 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, confirming direct target engagement within a cellular context is a pivotal step in validating the mechanism of action of novel inhibitors. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of MC1742, a potent pan-histone deacetylase (HDAC) inhibitor. Experimental data, detailed protocols, and comparisons with alternative methods are presented to assist researchers in making informed decisions for their drug development programs.
This compound has demonstrated potent inhibitory activity against multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11.[1][2][3][4][5] Validating that this compound directly binds to these intended targets within the complex milieu of a cell is crucial for advancing its development. CETSA offers a powerful, label-free method to assess this critical interaction.
The Cellular Thermal Shift Assay (CETSA): Principles and Application to this compound
CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding. When a compound like this compound binds to its target protein (e.g., an HDAC), the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement in a native cellular environment.
Two primary CETSA formats are typically employed:
-
Melt Curve Analysis: Cells are treated with the compound or a vehicle control and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is measured to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization.
-
Isothermal Dose-Response (ITDR) Analysis: Cells are treated with varying concentrations of the compound and then heated to a single, optimized temperature. The concentration-dependent increase in the soluble target protein provides a measure of the compound's potency in engaging its target within the cell.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol outlines the key steps for assessing the engagement of this compound with its HDAC targets in a human cancer cell line (e.g., HeLa or HCT116).
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 10 cm dishes and culture overnight to achieve 80-90% confluency.
- Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for 2 hours at 37°C in a CO2 incubator.
2. Cell Harvesting and Lysis:
- Wash the cells with ice-cold PBS and harvest by scraping.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors) and lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Heat Treatment:
- Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Aliquot the supernatant into PCR tubes.
- For melt curve analysis, heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
- For ITDR analysis, heat all aliquots at a single pre-determined temperature (e.g., 54°C) for 3 minutes, followed by cooling.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Analysis:
- Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).
- Analyze the samples by SDS-PAGE and Western blotting using specific antibodies against the HDAC targets of interest (e.g., anti-HDAC1, anti-HDAC6).
- Quantify the band intensities using densitometry.
Data Presentation: Hypothetical CETSA Results for this compound
The following tables present hypothetical, yet realistic, data from CETSA experiments designed to validate the engagement of this compound with its primary targets, HDAC1 and HDAC6.
Table 1: Melt Curve Analysis of HDAC1 and HDAC6 with this compound (10 µM)
| Temperature (°C) | % Soluble HDAC1 (Vehicle) | % Soluble HDAC1 (this compound) | % Soluble HDAC6 (Vehicle) | % Soluble HDAC6 (this compound) |
| 40 | 100 | 100 | 100 | 100 |
| 44 | 98 | 100 | 99 | 100 |
| 48 | 85 | 98 | 90 | 99 |
| 52 | 52 | 89 | 60 | 92 |
| 56 | 25 | 65 | 35 | 75 |
| 60 | 10 | 30 | 15 | 45 |
| 64 | 5 | 12 | 8 | 20 |
This data illustrates a rightward shift in the melting curves for both HDAC1 and HDAC6 in the presence of this compound, indicating target stabilization.
Table 2: Isothermal Dose-Response (ITDR) Analysis for this compound with HDAC1 and HDAC6 (at 54°C)
| This compound Conc. (µM) | % Soluble HDAC1 | % Soluble HDAC6 |
| 0 (Vehicle) | 35 | 45 |
| 0.01 | 40 | 50 |
| 0.1 | 65 | 70 |
| 1 | 85 | 90 |
| 10 | 95 | 98 |
| 100 | 96 | 99 |
This data demonstrates a concentration-dependent increase in the soluble fraction of both HDAC1 and HDAC6, allowing for the determination of cellular EC50 values for target engagement.
Mandatory Visualizations
Caption: Workflow of the Cellular Thermal Shift Assay for this compound.
Caption: Simplified signaling pathways affected by this compound inhibition of HDAC1 and HDAC6.
Comparison with Alternative Target Engagement Methods
While CETSA is a powerful tool, other methods can also be employed to validate target engagement. The choice of method often depends on the specific experimental needs, available resources, and desired throughput.
Table 3: Comparison of Target Engagement Validation Methods for HDAC Inhibitors
| Method | Principle | Throughput | Compound Modification Required? | Information Provided | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Low to High | No | Direct target engagement in a cellular context, cellular EC50. | Label-free, applicable to native proteins in intact cells. | Requires specific antibodies for detection, can be lower throughput. |
| Western Blot for Acetylation | Measures the downstream functional consequence of HDAC inhibition by detecting changes in the acetylation of histone or non-histone substrates (e.g., α-tubulin). | Low | No | Functional target engagement, downstream pathway modulation. | Directly assesses the biological consequence of target inhibition. | Indirect measure of target binding; may not be isoform-specific. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a compound to a NanoLuciferase-tagged target protein by detecting bioluminescence resonance energy transfer (BRET) between the target and a fluorescent tracer. | High | No (but requires genetic modification of cells) | Quantitative measurement of intracellular binding affinity (IC50) in live cells. | High-throughput, real-time measurements in live cells. | Requires expression of a fusion protein, which may not fully recapitulate the native state. |
| Split-Luciferase CETSA | A variation of CETSA that uses a split-luciferase reporter system for a luminescent readout, offering higher throughput. | High | No (but requires genetic modification of cells) | High-throughput assessment of target stabilization. | Higher throughput than traditional CETSA with a sensitive luminescent signal. | Requires expression of a tagged protein. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of enzymes to quantify target engagement and selectivity. | Medium | Yes | Direct measurement of enzyme activity and inhibitor occupancy in a complex proteome. | Provides a direct readout of enzyme activity and can identify off-targets. | Requires the synthesis of a specific chemical probe for the target. |
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the direct engagement of this compound with its intended HDAC targets within intact cells. The data generated from melt curve and isothermal dose-response experiments can provide crucial evidence of on-target activity, guiding lead optimization and further preclinical development. While alternative methods each offer unique advantages, CETSA stands out for its label-free approach and its ability to probe target engagement in a native cellular environment. By carefully considering the strengths and limitations of each technique, researchers can design a comprehensive target validation strategy to confidently advance promising therapeutic candidates like this compound.
References
- 1. doaj.org [doaj.org]
- 2. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Pan-HDAC Inhibition vs. Selective HDAC Inhibition in Oncology: A Comparative Analysis of MC1742
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. These agents function by interfering with HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This, in turn, results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. HDAC inhibitors are broadly categorized into pan-HDAC inhibitors, which target multiple HDAC isoforms, and selective HDAC inhibitors, which are designed to target specific HDAC isoforms. This guide provides a comparative overview of the pan-HDAC inhibitor MC1742 and prominent selective HDAC inhibitors, with a focus on their performance in cancer models, supported by experimental data.
Overview of Inhibitor Selectivity
The therapeutic efficacy and toxicity profile of an HDAC inhibitor are largely dictated by its isoform selectivity. Pan-HDAC inhibitors, such as this compound and Vorinostat (SAHA), offer broad-spectrum inhibition across multiple HDAC classes. In contrast, selective inhibitors like Entinostat (MS-275) exhibit targeted activity, primarily against Class I HDACs. The choice between a pan- and a selective inhibitor often depends on the specific cancer type and the pattern of HDAC overexpression.[1]
Table 1: HDAC Isoform Inhibition Profile
| Inhibitor | Type | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | HDAC10 IC50 (µM) | HDAC11 IC50 (µM) |
| This compound | Pan-HDAC | 0.1 | 0.11 | 0.02 | 0.007 | 0.61 | 0.04 | 0.1 |
| Vorinostat (SAHA) | Pan-HDAC | 0.01 | - | 0.02 | - | - | - | - |
| Entinostat (MS-275) | Selective (Class I) | 0.243 | 0.453 | 0.248 | >100 | >100 | >100 | - |
Comparative Efficacy in Cancer Models
The anti-cancer effects of this compound have been notably documented in sarcoma cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, metastasis, and resistance to therapy.[2][3][4] In contrast, the efficacy of selective HDAC inhibitors has been demonstrated across a broader range of cancer cell lines.
Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for assessing the anti-proliferative potency of a compound.
Table 2: Comparative Anti-Proliferative Activity (IC50 in µM)
| Inhibitor | Sarcoma CSCs | SW-982 (Synovial Sarcoma) | SW-1353 (Chondrosarcoma) | DU145 (Prostate Cancer) | PC-3 (Prostate Cancer) | H1299 (Lung Cancer) | A549 (Lung Cancer) |
| This compound | >0.5 (Apoptosis) | - | - | - | - | - | - |
| Vorinostat (SAHA) | - | 8.6 | 2.0 | Dose-dependent decrease | Dose-dependent decrease | - | 2.99 |
| Entinostat (MS-275) | - | - | - | - | - | - | - |
Induction of Apoptosis
A critical mechanism of action for HDAC inhibitors is the induction of programmed cell death, or apoptosis.
Table 3: Comparative Induction of Apoptosis
| Inhibitor | Cancer Model | Assay | Key Findings |
| This compound | Sarcoma CSCs | Not specified | Significantly induces apoptosis at 0.5, 1, and 2 µM after 24, 48, and 72 hours. |
| Vorinostat (SAHA) | SW-1353 (Chondrosarcoma) | Caspase 3/7 Activity | ~3-fold increase in caspase 3/7 activity.[5] |
| Vorinostat (SAHA) | DU145 & PC-3 (Prostate Cancer) | Annexin-V/PI Staining | Dose-dependent increase in apoptosis; up to 18.44% in DU145 and 26.71% in PC-3 cells.[6] |
| Entinostat (MS-275) | Hepatocellular Carcinoma cells | Not specified | Promotes apoptosis through the JNK/P38 MAPK signaling pathway.[7] |
Signaling Pathways
HDAC inhibitors exert their effects by modulating various signaling pathways that control cell fate. Pan-HDAC inhibitors are thought to have a broader impact on these pathways compared to their selective counterparts.
Pan-HDAC Inhibitor Signaling
Pan-HDAC inhibitors like this compound and SAHA can induce apoptosis and cell cycle arrest through multiple pathways. A key mechanism involves the acetylation of both histone and non-histone proteins, such as p53. Acetylation of p53 can enhance its stability and transcriptional activity, leading to the upregulation of target genes like the cyclin-dependent kinase inhibitor p21, which in turn promotes cell cycle arrest. Furthermore, pan-HDAC inhibition can modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members and triggering the intrinsic apoptosis pathway. Some pan-HDAC inhibitors have also been shown to influence the extrinsic apoptosis pathway.[8][9][10]
Caption: Pan-HDAC inhibitor signaling pathway.
Selective HDAC Inhibitor Signaling
Selective HDAC inhibitors, such as the Class I inhibitor Entinostat, can also induce apoptosis and cell cycle arrest, but their effects may be more targeted. For instance, Entinostat has been shown to downregulate the Her-2/MAPK pathway in breast cancer cells that have developed resistance to letrozole.[11] By inhibiting specific HDACs, these inhibitors can modulate distinct sets of genes and proteins, potentially leading to a more favorable therapeutic window with fewer off-target effects. The choice of a selective inhibitor is often guided by the specific HDAC isoforms that are dysregulated in a particular cancer.[1]
Caption: Selective HDAC inhibitor signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of HDAC inhibitors.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12][13][14][15][16]
Caption: MTT assay workflow.
Apoptosis (Caspase-Glo® 3/7) Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Protocol:
-
Seed cells in a 96-well plate and treat with the HDAC inhibitor as described for the cell viability assay.
-
After the treatment period, add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a proluminescent caspase-3/7 substrate.
-
Incubate the plate at room temperature for a specified time (typically 30 minutes to 1 hour). During this time, the reagent lyses the cells, and active caspases 3 and 7 cleave the substrate, releasing aminoluciferin.
-
The released aminoluciferin is then used by luciferase in the reagent to generate a luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity and, therefore, the level of apoptosis.[17][18][19][20][21]
References
- 1. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Soft Tissue Sarcoma Cancer Stem Cells: An Overview [frontiersin.org]
- 3. Soft Tissue Sarcoma Cancer Stem Cells: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cancer Stem Cells in Pediatric Sarcomas [frontiersin.org]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibitor entinostat restores responsiveness of letrozole resistant MCF-7Ca xenografts to AIs through modulation of Her-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
MC1742: A Comparative Analysis of its Cross-Reactivity Profile with Other Zinc-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
MC1742 is a potent histone deacetylase (HDAC) inhibitor with demonstrated activity against multiple HDAC isoforms. As HDACs are zinc-dependent enzymes, understanding the cross-reactivity of this compound with other zinc-dependent metalloenzymes, such as matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), is crucial for evaluating its selectivity and potential off-target effects. This guide provides a comparative analysis of this compound's inhibitory profile, supported by available data and detailed experimental methodologies.
Inhibitory Profile of this compound against Histone Deacetylases
This compound has been characterized as a potent inhibitor of Class I and IIb HDACs. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various HDAC isoforms.
| Enzyme | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Cross-Reactivity with Other Zinc-Dependent Enzymes: A Comparative Discussion
Currently, there is no publicly available data on the direct testing of this compound against other families of zinc-dependent enzymes like MMPs and ADAMs. However, this compound belongs to the class of hydroxamic acid-based inhibitors. This chemical motif is a well-known zinc-binding group, which is not only effective for inhibiting HDACs but also has the potential to interact with the zinc ions in the active sites of other metalloenzymes.[1][2]
Historically, the development of MMP inhibitors faced challenges with selectivity, as many hydroxamate-containing compounds showed broad-spectrum activity across the MMP family and even other metalloproteinases.[3] This lack of selectivity contributed to the failure of many MMP inhibitors in clinical trials. While the specificity of an inhibitor is determined by more than just its zinc-binding group, the presence of the hydroxamic acid in this compound warrants consideration of its potential for off-target inhibition of enzymes like MMPs.
Therefore, it is plausible that this compound could exhibit some level of inhibitory activity against certain MMPs or ADAMs. However, without direct experimental evidence, the extent of this cross-reactivity remains speculative. Researchers considering the use of this compound in biological systems where MMPs or ADAMs play a significant role should consider performing counter-screening assays to determine its selectivity profile.
Experimental Protocols
To facilitate the assessment of this compound's selectivity, this section provides detailed methodologies for key enzymatic assays.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a common fluorometric method for measuring HDAC activity and inhibition.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, 6, 8, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well, except for the blank controls.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol outlines a general fluorometric assay for determining the inhibitory activity against MMPs.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
MMP inhibitor (this compound)
-
APMA (p-aminophenylmercuric acetate) for pro-MMP activation (if necessary)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
If using a pro-MMP, activate it by incubating with APMA according to the manufacturer's instructions, followed by inactivation of APMA.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the activated MMP enzyme solution to each well, except for the blank controls.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C using a plate reader (e.g., excitation at 325 nm and emission at 393 nm).
-
Determine the initial reaction rates (slopes) from the linear portion of the progress curves.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for assessing enzyme inhibition.
Caption: Workflow for the HDAC Inhibition Assay.
Caption: Workflow for the MMP Inhibition Assay.
References
- 1. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of MC1742 and its Chemical Analogs: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the histone deacetylase (HDAC) inhibitor MC1742 and its chemical analogs. This document outlines their efficacy across various therapeutic areas, supported by experimental data, detailed protocols, and mechanistic diagrams.
This compound is a potent, uracil-based hydroxamate inhibitor of class I and IIb histone deacetylases (HDACs)[1]. Its ability to modulate the acetylation of histones and other proteins has led to investigations into its therapeutic potential in oncology, infectious diseases, and virology. This guide synthesizes available data to offer a comparative overview of this compound and related compounds.
Comparative Efficacy Data
The inhibitory activity of this compound and its analogs is a key measure of their potential therapeutic efficacy. The following tables summarize the available half-maximal inhibitory concentration (IC50) values against various HDAC isoforms and in different disease models.
In Vitro HDAC Isoform Inhibition
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | HDAC11 (µM) | Reference |
| This compound | 100 | 110 | 20 | 7 | 610 | 40 | 0.1 | [1] |
Note: Lower IC50 values indicate greater potency.
Anti-Toxoplasma gondii Efficacy
| Compound | In Vitro IC50 (nM) | Selectivity Index | Reference |
| This compound | 30 | >100 | [2] |
| MC2590 | 23 | >100 | [3] |
| MC2125 | 5 | >100 | [3] |
| MC2059 | 75 | <10 | [3] |
The selectivity index is a measure of the compound's toxicity to the host cell versus the parasite, with higher values being more favorable.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments used to evaluate the efficacy of this compound and its analogs.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease)
-
Test compounds (e.g., this compound) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
96-well black microplates
-
Microplate reader with fluorescence detection (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted compounds, the recombinant HDAC enzyme, and the assay buffer. Include wells with enzyme and vehicle (e.g., DMSO) as a negative control and wells without the enzyme as a background control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of HDAC inhibitors on cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include untreated and vehicle-treated cells as controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This protocol details a method for quantifying apoptosis induced by HDAC inhibitors.
Principle: This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Test compounds
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Mechanistic Insights and Signaling Pathways
HDAC inhibitors like this compound exert their effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cellular processes.
General Mechanism of HDAC Inhibition
Caption: General signaling pathway of HDAC inhibition by this compound.
Experimental Workflow for Efficacy Assessment
Caption: Experimental workflow for assessing the efficacy of this compound and its analogs.
In the context of cancer , particularly in sarcoma cancer stem cells, this compound has been shown to induce growth arrest, apoptosis, and differentiation[1]. This is achieved through the hyperacetylation of histones, leading to the re-expression of tumor suppressor genes that control cell cycle progression and programmed cell death.
In toxoplasmosis , this compound disrupts the gene expression program of Toxoplasma gondii, leading to parasite death[2]. The inhibition of parasitic HDACs is a promising strategy due to differences in these enzymes compared to their human counterparts, offering a potential therapeutic window.
As a latency-reversing agent for HIV , this compound is being explored for its ability to reactivate the latent virus, making it susceptible to antiretroviral therapy and the host immune system. This "shock and kill" strategy relies on the principle that HDAC inhibition can remodel the chromatin at the integrated HIV-1 promoter, leading to transcriptional activation.
References
- 1. bio-techne.com [bio-techne.com]
- 2. A potent HDAC inhibitor blocks Toxoplasma gondii tachyzoite growth and profoundly disrupts parasite gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of Specific HDAC Isoforms by MC1742: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor MC1742 with other established HDAC inhibitors. The focus is on the validation of its inhibitory activity against specific HDAC isoforms, supported by experimental data and detailed protocols.
Unveiling the Potency and Selectivity of this compound
This compound has emerged as a potent inhibitor of multiple HDAC isoforms.[1][2] In vitro studies have demonstrated its efficacy in suppressing the enzymatic activity of Class I and Class IIb HDACs.[3] This broad-spectrum activity positions this compound as a valuable tool for research into the therapeutic potential of HDAC inhibition in various diseases, particularly in cancer.
Comparative Inhibitory Activity of HDAC Inhibitors
To contextualize the performance of this compound, its half-maximal inhibitory concentrations (IC50) against a panel of HDAC isoforms are presented below, alongside those of other well-characterized HDAC inhibitors such as Vorinostat (SAHA), Panobinostat (LBH589), Belinostat (PXD101), and Romidepsin (FK228). This allows for a direct comparison of their potency and isoform selectivity.
| HDAC Isoform | This compound IC50 (nM) | Vorinostat (SAHA) IC50 (nM) | Panobinostat (LBH589) IC50 (nM) | Belinostat (PXD101) IC50 (nM) | Romidepsin (FK228) IC50 (nM) |
| Class I | |||||
| HDAC1 | 100[1][2][3] | 10[1][4][5] | 3-61[6] | ~27 (HeLa extract)[7][8][9] | 36[10][11][12] |
| HDAC2 | 110[1][2][3] | - | 3-61[6] | - | 47[10][11][12] |
| HDAC3 | 20[1][2][3] | 20[1][4][5] | 3-61[6] | - | - |
| HDAC8 | 610[1][2][3] | - | 248[6] | - | - |
| Class IIa | |||||
| HDAC4 | - | - | 3-61[6] | - | 510[11] |
| HDAC5 | - | - | 3-61[6] | - | - |
| HDAC7 | - | 3-61[6] | - | - | - |
| HDAC9 | - | - | 3-61[6] | - | - |
| Class IIb | |||||
| HDAC6 | 7[1][2][3] | - | 3-61[6] | - | 1400[11] |
| HDAC10 | 40[1][2][3] | - | - | - | - |
| Class IV | |||||
| HDAC11 | 100[1][2] | - | - | - | - |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.
Experimental Validation of HDAC Inhibition
The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental protocols. The following sections detail the methodologies commonly employed for in vitro HDAC inhibition assays.
In Vitro Fluorometric HDAC Inhibition Assay
A widely used method to quantify the inhibitory potential of a compound is the in vitro fluorometric HDAC inhibition assay. This assay measures the enzymatic activity of purified recombinant HDAC isoforms in the presence of varying concentrations of the inhibitor.
Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is deacetylated by the HDAC enzyme. Subsequent cleavage of the deacetylated substrate by a developing agent, typically trypsin, releases a fluorescent molecule (7-Amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC activity.
Experimental Workflow:
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Panobinostat - BPS Bioscience [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of MC1742 and Other Hydroxamic Acid-Based HDACis: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the novel hydroxamic acid-based histone deacetylase inhibitor (HDACi), MC1742, against other well-established hydroxamic acid-based HDACis: Vorinostat (SAHA), Belinostat, and Panobinostat. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance of these compounds supported by experimental data.
Data Presentation: Inhibitory Activity of Hydroxamic Acid-Based HDACis
The inhibitory activity of this compound, Vorinostat, Belinostat, and Panobinostat against various HDAC isoforms is a critical determinant of their biological effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds, providing a quantitative comparison of their potency and selectivity.
| HDAC Isoform | This compound IC50 (µM) | Vorinostat (SAHA) IC50 (nM) | Belinostat IC50 (nM) | Panobinostat IC50 (nM) |
| Class I | ||||
| HDAC1 | 0.1[1][2] | 10[3] | 41 | <13.2 |
| HDAC2 | 0.11[1][2] | - | 125 | <13.2 |
| HDAC3 | 0.02[1][2] | 20[3] | 30 | <13.2 |
| HDAC8 | 0.61[1][2] | - | 216 | Mid-nanomolar range |
| Class IIa | ||||
| HDAC4 | - | - | 115 | Mid-nanomolar range |
| HDAC5 | - | - | - | - |
| HDAC7 | - | - | 67 | Mid-nanomolar range |
| HDAC9 | - | - | 128 | - |
| Class IIb | ||||
| HDAC6 | 0.007[1][2] | - | 82 | <13.2 |
| HDAC10 | 0.04[1][2] | - | - | <13.2 |
| Class IV | ||||
| HDAC11 | 0.1[1][2] | - | - | <13.2 |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways, primarily by inducing histone hyperacetylation, which leads to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.
General Mechanism of Hydroxamic Acid-Based HDACis
Hydroxamic acid-based HDACis share a common pharmacophore consisting of a zinc-binding group (the hydroxamic acid), a linker region, and a cap group that interacts with the surface of the enzyme. The hydroxamic acid moiety chelates the zinc ion in the active site of class I, II, and IV HDACs, thereby inhibiting their deacetylase activity. This leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and altered gene expression.
This compound: Induction of Apoptosis and Growth Arrest
This compound is a potent pan-HDAC inhibitor that has been shown to increase the levels of acetylated histone H3 and acetyl-tubulin.[1][2] This activity leads to the inhibition of cancer stem cell growth, induction of growth arrest, and apoptosis in sarcoma cancer stem cells.[1][2] While the specific upstream signaling pathways modulated by this compound are still under investigation, its downstream effects are consistent with those of other pan-HDAC inhibitors.
Vorinostat (SAHA): Akt/FOXO3a and mTOR Signaling Pathways
Vorinostat (SAHA) has been demonstrated to induce apoptosis in prostate cancer cells through the Akt/FOXO3a signaling pathway.[4] Inhibition of HDACs by Vorinostat leads to a decrease in the phosphorylation of Akt, which in turn reduces the phosphorylation and inactivation of the pro-apoptotic transcription factor FOXO3a.[4] Active FOXO3a can then translocate to the nucleus and upregulate the expression of pro-apoptotic genes. Additionally, Vorinostat has been shown to inhibit the mTOR signaling pathway, which is crucial for cell survival and proliferation.[5]
Belinostat: TGFβ/PKA and Wnt/β-catenin Signaling Pathways
Belinostat has been shown to induce cancer cell death by reactivating the Transforming Growth Factor β (TGFβ) receptor II, leading to the repression of the anti-apoptotic protein survivin via a protein kinase A (PKA)-dependent mechanism.[6] Furthermore, in breast cancer cells, Belinostat has been found to inhibit cell proliferation by inactivating the Wnt/β-catenin pathway and to promote apoptosis through the regulation of the PKC pathway.[7]
Panobinostat: Intrinsic and Extrinsic Apoptosis Pathways
Panobinostat is a potent pan-HDAC inhibitor that induces apoptosis through both the intrinsic and extrinsic pathways.[1] It has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and XIAP, while increasing the expression of pro-apoptotic proteins such as Bax and Bak.[1] Panobinostat also interferes with the Akt/FOXM1 signaling pathway, leading to the suppression of proliferation and metastasis.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Workflow:
Protocol:
-
Reagent Preparation: Prepare assay buffer, dilute recombinant HDAC enzyme, and prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor as a positive control.
-
Reaction Setup: In a 96-well plate, add the diluted HDAC enzyme and the test compound at various concentrations. Include wells with enzyme only (no inhibitor) and wells with no enzyme (background).
-
Initiation: Add a fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add a developer solution that stops the enzymatic reaction and cleaves the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and calculate the percentage of HDAC inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the HDAC inhibitor for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total protein or nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-histone H3) and a loading control (e.g., anti-total histone H3 or anti-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
This compound emerges as a potent pan-HDAC inhibitor with significant anti-cancer activity, particularly against cancer stem cells. Its inhibitory profile is comparable to other established hydroxamic acid-based HDACis such as Vorinostat, Belinostat, and Panobinostat. While the downstream effects of this compound, including the induction of apoptosis and cell cycle arrest, are well-documented, further research is needed to fully elucidate the specific upstream signaling pathways it modulates. This guide provides a foundational comparative analysis to aid researchers in the evaluation and application of these important therapeutic agents.
References
- 1. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Belinostat suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential Synergistic Effects of MC1742 with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anticancer activity as a single agent, primarily by inducing growth arrest, apoptosis, and differentiation in cancer cells, particularly in sarcoma cancer stem cells.[1][2][3][4] The therapeutic potential of HDAC inhibitors is often enhanced when used in combination with other anticancer agents, a strategy that can lead to synergistic effects, overcome drug resistance, and reduce toxicity.[3][5] This guide provides a comparative framework for assessing the potential synergistic effects of this compound by examining the established synergistic interactions of other HDAC inhibitors with conventional chemotherapeutic drugs. The experimental data and protocols presented herein are drawn from studies on well-characterized HDAC inhibitors and serve as a blueprint for designing and evaluating combination therapies involving this compound.
Data on Synergistic Effects of HDAC Inhibitors with Anticancer Drugs
While specific synergistic data for this compound in combination with other anticancer drugs is not yet publicly available, extensive research on other HDAC inhibitors provides a strong rationale for its potential in combination therapies. The following table summarizes key findings from studies on the synergistic effects of various HDAC inhibitors with other anticancer agents. This data can be used to inform the selection of potential combination partners for this compound and to design relevant preclinical studies.
| HDAC Inhibitor | Combination Drug | Cancer Type | Key Synergistic Effects Observed |
| Vorinostat (SAHA) | Doxorubicin | Fibrosarcoma | Increased apoptosis, inhibited xenograft growth.[1] |
| Cisplatin | Larynx Cancer, Lung Cancer, Cholangiocarcinoma | Inhibition of cell proliferation.[5] | |
| Abexinostat | Doxorubicin | Bone Sarcoma | Enhanced doxorubicin-induced apoptosis, reversed multidrug resistance.[1] |
| Tasquinimod (HDAC4 inhibitor) & PCI-34051 (HDAC8 inhibitor) | Doxorubicin | Osteosarcoma | Significantly reduced cell viability, enhanced apoptosis, inhibited cell migration.[2] |
| AR-42 | 5-Fluorouracil (5-FU) | Breast Cancer | Increased cytotoxicity of 5-FU, synergistic inhibition of cell proliferation.[6] |
| Panobinostat | Chloroquine (Autophagy inhibitor) | Breast Cancer | Dramatically increased cancer cell kill rates.[7] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other anticancer drugs, a series of well-defined experimental protocols should be employed. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effects of this compound, a partner drug, and their combination on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the partner drug alone, and the combination of both at various ratios for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound, a partner drug, and their combination.
Methodology:
-
Cell Treatment: Treat cancer cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Combination Index (CI) Analysis
Objective: To quantitatively determine the nature of the interaction between this compound and a partner drug (synergism, additivity, or antagonism).
Methodology:
-
Data Input: Use the dose-response data from the cell viability assays for each drug alone and in combination.
-
Software Analysis: Employ software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound with another anticancer drug.
Experimental workflow for synergy assessment.
Potential Signaling Pathway Modulation
The combination of an HDAC inhibitor like this compound with a DNA-damaging agent such as doxorubicin is hypothesized to synergistically induce apoptosis through the p53 pathway. HDAC inhibitors can increase the acetylation and stability of p53, enhancing its tumor-suppressive functions.
p53-mediated apoptosis pathway.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other anticancer drugs is pending, the extensive data available for other HDAC inhibitors strongly supports the rationale for investigating such combinations. The presented comparative data, experimental protocols, and pathway diagrams provide a robust framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound in combination therapies. Future research should focus on identifying the most effective and tolerable combination regimens for specific cancer types, ultimately paving the way for novel and more effective cancer treatments.
References
- 1. Therapeutic applications of histone deacetylase inhibitors in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic HDAC4/8 Inhibition Sensitizes Osteosarcoma to Doxorubicin via pAKT/RUNX2 Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors augment doxorubicin-induced DNA damage in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor AR-42 inhibits breast cancer cell growth and demonstrates a synergistic effect in combination with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Combination Therapy Could Deliver Powerful Punch to Breast Cancer | Technology Networks [technologynetworks.com]
Benchmarking MC1742's Anti-Cancer Stem Cell Activity Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel histone deacetylase (HDAC) inhibitor, MC1742, against established anti-cancer stem cell (CSC) agents: Salinomycin, Metformin, and Chloroquine. The following sections detail the mechanisms of action, available quantitative data from key experimental assays, and relevant signaling pathways.
Introduction to this compound and Anti-CSC Standards
Cancer stem cells (CSCs) are a subpopulation of tumor cells implicated in therapy resistance, metastasis, and relapse. Targeting this population is a critical goal in developing more effective cancer treatments. This compound is a potent pan-HDAC inhibitor that has been shown to suppress the growth of cancer stem cells by inducing growth arrest, apoptosis, and differentiation.[1] This guide benchmarks its potential efficacy against three well-characterized compounds known to target CSCs through distinct mechanisms.
-
Salinomycin: A polyether antibiotic that has been identified as a potent inhibitor of breast cancer stem cells.[2][3][4] It is known to interfere with the Wnt/β-catenin signaling pathway, which is crucial for CSC self-renewal.[2][5]
-
Metformin: A widely used anti-diabetic drug that has demonstrated selective toxicity against cancer stem cells.[6][7][8][9] Its mechanism involves the activation of AMP-activated protein kinase (AMPK), leading to the inhibition of the mTOR signaling pathway.[9]
-
Chloroquine: An anti-malarial drug that has been repurposed for cancer therapy due to its ability to inhibit autophagy, a cellular process that CSCs can exploit for survival.[10][11] It has also been shown to deregulate the Jak2/STAT3 signaling pathway.[12]
Quantitative Comparison of Anti-Cancer Stem Cell Activity
Note: The following data is compiled from various studies and may not be directly comparable due to differing experimental conditions, cell lines, and methodologies.
Table 1: Effect on Tumorsphere Formation
The tumorsphere formation assay is a gold-standard in vitro method to assess the self-renewal capacity of cancer stem cells. The IC50 value represents the concentration of a compound that inhibits 50% of tumorsphere formation.
| Compound | Cell Line | IC50 for Tumorsphere Formation | Citation(s) |
| This compound | Not Available | Data not available in public literature | |
| Salinomycin | MCF-7 | 14.57 µM | [11] |
| MDA-MB-231 | 4.9 ± 1.6 µM | [3] | |
| Metformin | MCF-7 | Decreased mammosphere formation | [8] |
| HCC1806, HCC1937 | Decreased mammosphere formation | [6] | |
| JIMT-1 (CD44+/CD24-/low) | 1 ± 0.2 mmol/L | [13] | |
| Chloroquine | MDA-MB-231 | 26.832 µM | [14] |
Table 2: Effect on ALDH-Positive Cell Population
Aldehyde dehydrogenase (ALDH) is an enzyme marker for cancer stem cells in various cancers, including breast cancer. A reduction in the percentage of ALDH-positive cells indicates an effect against the CSC population.
| Compound | Cell Line | Effect on ALDH-Positive Population | Citation(s) |
| This compound | Not Available | Data not available in public literature | |
| Salinomycin | MCF-7 (CD44+CD24-ALDH1+) | Nearly 50-fold reduction in ALDH1+ expressing cells | [2] |
| JIMT-1 | Reduction in ALDH+ population at 50 nM | [15] | |
| Metformin | FSaII | Reduction from 2.72% to 0.80% with 1 mM metformin | [7] |
| HCC1806, HCC1937 | Decreased ratio of ALDH-expressing cells | [6] | |
| Chloroquine | Not Available | Data not available in public literature |
Experimental Protocols
Detailed experimental protocols for assessing the anti-cancer stem cell activity of this compound are not currently available. The following are generalized protocols for the key assays mentioned, which can be adapted for the evaluation of this compound.
Tumorsphere Formation Assay
This assay measures the ability of single cancer stem cells to proliferate and form three-dimensional, spherical colonies in non-adherent culture conditions.
Methodology:
-
Cell Preparation: Single-cell suspensions of cancer cells are prepared by enzymatic digestion and mechanical dissociation.
-
Plating: Cells are plated at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.
-
Culture Medium: A serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) is used to selectively promote the growth of stem-like cells.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or control vehicle.
-
Incubation: Plates are incubated for 7-14 days to allow for tumorsphere formation.
-
Quantification: The number and size of tumorspheres are quantified using a microscope. The percentage of tumorsphere formation efficiency (TFE) is calculated as (Number of tumorspheres / Number of cells seeded) x 100%.
ALDEFLUOR™ Assay for ALDH Activity
This assay identifies and quantifies the population of cells with high ALDH enzymatic activity, a characteristic of cancer stem cells.
Methodology:
-
Cell Suspension: A single-cell suspension of the cancer cell line is prepared.
-
Staining: The cells are incubated with the ALDEFLUOR™ reagent, which is a fluorescent, non-toxic substrate for ALDH. In the presence of ALDH, the substrate is converted to a fluorescent product that is retained within the cells.
-
Control: A parallel sample is treated with diethylaminobenzaldehyde (DEAB), a specific inhibitor of ALDH, to serve as a negative control for background fluorescence.
-
Flow Cytometry: The fluorescence of the cell population is analyzed using a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the population of cells with high fluorescence that is diminished in the presence of DEAB.
-
Treatment Effect: To assess the effect of a compound, cells are pre-treated with various concentrations of the test agent (e.g., this compound) before performing the ALDEFLUOR™ assay.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound (as a representative pan-HDAC inhibitor) and the standard anti-CSC agents.
This compound (HDAC Inhibitor) and its Potential Impact on CSC Signaling
As a pan-HDAC inhibitor, this compound is expected to broadly affect gene expression and protein function by increasing histone and non-histone protein acetylation. In the context of cancer stem cells, HDAC inhibitors have been shown to influence several critical signaling pathways.
Potential mechanisms of this compound on CSCs.
Salinomycin's Inhibition of the Wnt/β-catenin Pathway
Salinomycin disrupts the Wnt/β-catenin signaling cascade, a key regulator of CSC self-renewal and proliferation.
Salinomycin's effect on Wnt/β-catenin signaling.
Metformin's Activation of AMPK and Inhibition of mTOR
Metformin activates AMPK, a central energy sensor, which in turn inhibits the mTOR pathway, a critical regulator of cell growth and proliferation.
Metformin's impact on the AMPK/mTOR pathway.
Chloroquine's Inhibition of Autophagy
Chloroquine blocks the final stage of autophagy by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of cellular waste and eventual cell death.
Chloroquine's mechanism of autophagy inhibition.
Conclusion
This compound, as a pan-HDAC inhibitor, holds promise as an anti-cancer stem cell agent. While direct comparative data against established standards like Salinomycin, Metformin, and Chloroquine is currently lacking, its mechanism of action suggests it could impact multiple signaling pathways crucial for CSC survival and self-renewal. Further preclinical studies are warranted to quantitatively assess the efficacy of this compound in CSC-specific assays and to elucidate its precise molecular targets within these cells. This will be essential to determine its potential as a standalone or combination therapy for targeting the root of cancer recurrence and metastasis.
References
- 1. Histone deacetylase inhibitors induce attenuation of Wnt signaling and TCF7L2 depletion in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salinomycin as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinomycin possesses anti-tumor activity and inhibits breast cancer stem-like cells via an apoptosis-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin suppresses triple-negative breast cancer stem cells by targeting KLF5 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin kills and radiosensitizes cancer cells and preferentially kills cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Combination of pan-histone deacetylase inhibitor and autophagy inhibitor exerts superior efficacy against triple-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroquine inhibits salinomycin-induced autophagy for collaborative anticancer effect in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance [mdpi.com]
- 13. Metformin-induced preferential killing of breast cancer initiating CD44+CD24−/low cells is sufficient to overcome primary resistance to trastuzumab in HER2+ human breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Breast cancer stem cell selectivity of synthetic nanomolar-active salinomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MC1742
This document provides critical safety and logistical information for the proper disposal of the histone deacetylase (HDAC) inhibitor, MC1742. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a potent chemical compound that requires careful handling to avoid personal exposure and environmental contamination. Based on available safety data, the following precautions must be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and an impervious lab coat.[1]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Hazard Awareness: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment and collect any spillage immediately.[1]
Quantitative Safety and Chemical Data
The following table summarizes key quantitative and chemical information for this compound.
| Property | Value | Source |
| Molecular Weight | 395.47 g/mol | |
| Formula | C₂₁H₂₁N₃O₃S | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| CAS Number | 1776116-74-5 | |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory. The following protocol provides a general framework for safe disposal.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be classified as hazardous waste.
- Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
2. Waste Collection and Labeling:
- Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
- The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
3. Neutralization and Deactivation (if applicable and approved):
- Currently, there are no established and validated protocols for the chemical neutralization or deactivation of this compound for non-hazardous disposal.
- Do not attempt to neutralize this compound with strong acids or bases , as this may lead to hazardous reactions.[1]
4. Final Disposal:
- The primary disposal method for this compound is through an approved waste disposal plant.[1]
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
- Provide the EHS office with the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling MC1742
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential guidance on personal protective equipment (PPE), operational plans, and disposal procedures for MC1742, a potent class I and IIb HDAC inhibitor. While the safety data sheet (SDS) for this compound indicates it does not meet the criteria for hazardous classification under EC Directives, it is crucial to treat all research chemicals with caution, as the full extent of their potential hazards may not be known.[1]
Personal Protective Equipment (PPE)
When handling this compound, a risk assessment should be conducted to determine the appropriate level of PPE required.[2] The following table summarizes the recommended PPE for various laboratory operations involving this compound, based on general best practices for handling chemicals of unknown toxicity.[3][4]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a well-ventilated area) | Safety glasses with side shields or chemical splash goggles.[2][4][5] | Disposable nitrile gloves.[2][4] | Laboratory coat.[2][3] | Generally not required. If weighing fine powder that may become airborne, consider a dust mask or use of a fume hood. |
| Handling stock solutions | Safety glasses with side shields or chemical splash goggles.[2][4][5] | Disposable nitrile gloves.[2][4] | Laboratory coat.[2][3] | Not generally required. |
| Cell culture and in-vitro assays | Safety glasses with side shields. | Disposable nitrile gloves. | Laboratory coat. | Not required. |
| Cleaning spills | Chemical splash goggles.[2] | Chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Laboratory coat. | For large spills or in poorly ventilated areas, a respirator may be necessary. |
Operational Plans
Handling and Storage:
-
Store this compound at -20°C in a tightly sealed container.
-
Before use, allow the container to warm to room temperature to prevent moisture condensation.
-
Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.
Spill Response: In the event of a spill, follow these steps:
-
Alert others in the immediate area.[6]
-
Evacuate non-essential personnel.
-
Assess the spill. For small spills of solid this compound, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows) and place it in a sealed container.[7][8]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and wipe clean.
-
Dispose of all contaminated materials as chemical waste according to institutional guidelines.
-
For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.
Disposal Plan
As this compound is not classified as a hazardous substance according to its SDS, it can likely be disposed of as non-hazardous chemical waste.[7] However, institutional and local regulations for chemical waste disposal must always be followed.
-
Unused solid this compound and empty containers: Dispose of in the appropriate solid chemical waste stream as directed by your institution. Empty containers should be triple-rinsed with a suitable solvent before disposal, with the rinsate collected as chemical waste.[9]
-
Solutions of this compound: Collect in a designated, labeled waste container. Do not pour solutions down the drain unless specifically permitted by your institution's EHS department for non-hazardous waste.[10][11]
-
Contaminated labware and PPE: Dispose of as solid chemical waste.
The following diagram illustrates the decision-making process for the handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Safety | Tocris Bioscience [tocris.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. 5.4 Chemical Spill Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
